Product packaging for Bis(3-bromophenyl)amine(Cat. No.:)

Bis(3-bromophenyl)amine

Cat. No.: B15197581
M. Wt: 327.01 g/mol
InChI Key: UEPWFEAIZWOSKM-UHFFFAOYSA-N
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Description

Bis(3-bromophenyl)amine is a useful research compound. Its molecular formula is C12H9Br2N and its molecular weight is 327.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9Br2N B15197581 Bis(3-bromophenyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9Br2N

Molecular Weight

327.01 g/mol

IUPAC Name

3-bromo-N-(3-bromophenyl)aniline

InChI

InChI=1S/C12H9Br2N/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,15H

InChI Key

UEPWFEAIZWOSKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=CC(=CC=C2)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of bis(3-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(3-bromophenyl)amine, a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document details a proposed synthetic protocol based on established methodologies, presents key quantitative data, and offers visualizations of the synthetic pathway.

Introduction

This compound, also known as 3,3'-dibromodiphenylamine, is a diarylamine derivative. The presence of bromine atoms at the meta positions of both phenyl rings makes it a versatile intermediate for further functionalization through various cross-coupling reactions. Its synthesis is typically achieved through modern catalytic C-N bond-forming reactions, with the Buchwald-Hartwig amination being a prominent and efficient method. This guide will focus on a detailed protocol for this approach.

Synthetic Pathway

The synthesis of this compound can be effectively carried out via a palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of this compound, 3-bromoaniline and 1,3-dibromobenzene are proposed as the starting materials.

An alternative, more traditional approach is the Ullmann condensation, which involves a copper-catalyzed reaction between an aryl halide and an amine, typically requiring harsher reaction conditions.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired this compound and regenerate the palladium(0) catalyst.

Buchwald_Hartwig_Synthesis Buchwald-Hartwig Synthesis of this compound cluster_catalysis Catalytic Cycle Reactant1 3-Bromoaniline AmineCoord Amine Coordination Complex Reactant1->AmineCoord Enters Cycle Reactant2 1,3-Dibromobenzene OxAdd Oxidative Addition Complex Reactant2->OxAdd Enters Cycle Product This compound Pd0 Pd(0)L_n Pd0->OxAdd + 1,3-Dibromobenzene OxAdd->AmineCoord + 3-Bromoaniline Amido Palladium Amido Complex AmineCoord->Amido + Base - Base-HBr Amido->Product Amido->Pd0 Reductive Elimination Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Pd0 Precursor Ligand Phosphine Ligand (e.g., XPhos) Ligand->Pd0 Stabilizes Base Base (e.g., NaOtBu) Base->AmineCoord Activates Solvent Solvent (e.g., Toluene) cluster_catalysis cluster_catalysis Workflow start Start: Reagent Preparation reaction Buchwald-Hartwig Microwave Reaction start->reaction workup Aqueous Workup and Extraction reaction->workup purification Recrystallization workup->purification analysis Characterization (NMR, MS, MP) purification->analysis end Final Product: This compound analysis->end

An In-depth Technical Guide on the Molecular Structure of Bis(3-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive analysis of the molecular structure of Bis(3-bromophenyl)amine, geared towards researchers, scientists, and professionals in drug development. While experimental data on the precise three-dimensional structure is limited in publicly accessible databases, this document compiles available computed data, discusses expected structural features based on analogous compounds, and presents a theoretical model of its structure.

Chemical Identity and Properties

This compound, also known by its IUPAC name 3-bromo-N-(3-bromophenyl)aniline, is an aromatic amine. Below is a summary of its key identifiers and computed physicochemical properties.

Identifier Value
Chemical Formula C₁₂H₉Br₂N[1]
IUPAC Name 3-bromo-N-(3-bromophenyl)aniline[1]
CAS Number 1383254-17-8[1]
Molecular Weight 327.01 g/mol [1]
SMILES C1=CC(=CC(=C1)Br)NC2=CC(=CC=C2)Br[1]
InChI InChI=1S/C12H9Br2N/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,15H[1]
Computed Property Value
XLogP3 4.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Exact Mass 324.91017 Da[1]
Monoisotopic Mass 324.91017 Da[1]
Topological Polar Surface Area 12 Ų[1]
Heavy Atom Count 15

Molecular Structure and Geometry

The overall geometry is expected to be non-planar. The two phenyl rings are likely twisted out of the plane defined by the C-N-C bonds to minimize steric hindrance between the ortho-hydrogens on the adjacent rings. The C-N-C bond angle is anticipated to be larger than the typical 109.5° for sp³ hybridized nitrogen, trending towards the 120° of sp² hybridization due to the delocalization of the nitrogen lone pair into the aromatic systems. The bromine atoms are substituted at the meta position of each phenyl ring.

Molecular structure of this compound.

Spectroscopic Characterization (Theoretical)

While specific experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 6.5-7.5 ppm). The protons on the two phenyl rings would be chemically non-equivalent, leading to distinct signals. The N-H proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons. Carbons bonded to bromine would be expected to appear in the range of δ 120-125 ppm. The carbons directly attached to the nitrogen atom would be deshielded and appear further downfield. Due to the meta-substitution, a total of six distinct aromatic carbon signals would be anticipated for each ring, though some may overlap.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands:

  • N-H Stretch: A sharp to moderately broad band in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration.

  • C-N Stretch: Aromatic C-N stretching vibrations would appear in the 1250-1360 cm⁻¹ region.

  • C-Br Stretch: The C-Br stretching vibration is expected to be observed in the fingerprint region, typically between 500 and 690 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching bands would be visible above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) would be observed at m/z 325, 327, and 329 with a relative intensity ratio of approximately 1:2:1, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of bromine atoms and cleavage of the C-N bonds.

Synthesis Pathway

A plausible synthetic route for this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would involve the reaction of 3-bromoaniline with 1,3-dibromobenzene or the self-coupling of 3-bromoaniline in the presence of a suitable palladium catalyst, a phosphine ligand, and a base.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-bromoaniline 3-Bromoaniline catalyst Pd Catalyst (e.g., Pd₂(dba)₃) 3-bromoaniline->catalyst 1,3-dibromobenzene 1,3-Dibromobenzene 1,3-dibromobenzene->catalyst ligand Phosphine Ligand (e.g., Xantphos) catalyst->ligand base Base (e.g., NaOtBu) ligand->base product This compound base->product

Proposed Buchwald-Hartwig amination synthesis route.

Conclusion

This compound is a diarylamine with a molecular formula of C₁₂H₉Br₂N. While computed data provides insight into its basic properties, a comprehensive understanding of its molecular structure awaits detailed experimental characterization through techniques such as X-ray crystallography and multidimensional NMR spectroscopy. The theoretical spectroscopic features discussed herein provide a basis for the identification and characterization of this molecule in future research endeavors. Further experimental investigation is crucial for elucidating its precise three-dimensional geometry and physicochemical properties, which are essential for its potential applications in medicinal chemistry and materials science.

References

A Technical Guide to the Spectroscopic Data of Bis(3-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for bis(3-bromophenyl)amine. The information is tailored for researchers, scientists, and professionals in drug development who require detailed analytical data for this compound. This document summarizes key spectroscopic information, outlines experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.

Chemical Structure and Properties

  • IUPAC Name: 3-bromo-N-(3-bromophenyl)aniline[1]

  • Synonyms: 3,3'-Dibromodiphenylamine

  • Molecular Formula: C₁₂H₉Br₂N[1]

  • Molecular Weight: 327.01 g/mol [1]

  • Exact Mass: 326.90813 Da[1]

Spectroscopic Data

The following sections present the expected and reported spectroscopic data for this compound and its isomers. Due to the limited availability of specific experimental data for the 3,3'-isomer, data for the closely related 4,4'-isomer is provided for reference in some cases.

Table 1: ¹H NMR Data for Bis(4-bromophenyl)amine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.58dd2HAromatic CH
7.30dd2HAromatic CH
7.22td2HAromatic CH
6.84td2HAromatic CH
6.44s1HNH

Data obtained for a bis(bromophenyl)amine isomer synthesized via Buchwald-Hartwig coupling.[2]

Table 2: ¹³C NMR Data for Bis(4-bromophenyl)amine

Chemical Shift (δ) ppmAssignment
140.13Aromatic C-N
133.39Aromatic C-H
128.23Aromatic C-H
122.67Aromatic C-H
118.08Aromatic C-H
114.38Aromatic C-Br

Data obtained for a bis(bromophenyl)amine isomer synthesized via Buchwald-Hartwig coupling.[2]

High-resolution mass spectrometry is used to confirm the elemental composition of the molecule. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern.

Table 3: Mass Spectrometry Data

ParameterValueNotes
Calculated Molecular Weight 327.01 g/mol [1]
Calculated Exact Mass (M) 326.90813 DaFor C₁₂H₉⁷⁹Br₂N[1]
Expected [M+H]⁺ 327.91596 Da
HRMS (EI) Data (for isomer) Calculated: 324.9102, Found: 324.9094For C₁₂H₉Br₂N[2]

The IR spectrum of this compound, a secondary aromatic amine, is expected to show characteristic absorption bands.

Table 4: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
~3400N-H stretchMedium
3100-3000Aromatic C-H stretchMedium
1600-1450Aromatic C=C stretchStrong
1335-1250Aromatic C-N stretchStrong[3]
~1070C-Br stretchStrong
900-675Aromatic C-H bendStrong

Secondary amines typically show a single N-H stretching band. The C-N stretching vibration for aromatic amines is usually strong and appears in the 1335-1250 cm⁻¹ region.[3]

Experimental Protocols

The following protocols describe the general methods for the synthesis and spectroscopic characterization of diarylamines like this compound.

A common method for the synthesis of diarylamines is the palladium-catalyzed Buchwald-Hartwig amination.

  • Reaction Setup: To a flame-dried microwave vial, add anhydrous toluene, sodium tert-butoxide, 3-bromoaniline, and 1-bromo-3-iodobenzene.

  • Catalyst and Ligand Addition: Add a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and a suitable phosphine ligand, like DPEPhos.

  • Reaction Conditions: Heat the mixture in a microwave reactor at 150 °C for 30 minutes.[2]

  • Workup: After cooling, extract the product with dichloromethane. Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic layer in vacuo and recrystallize the crude product from ethanol to yield the purified this compound.[2]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using a high-resolution mass spectrometer, for example, with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak and its isotopic pattern.

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹) and record the transmittance or absorbance spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis via Buchwald-Hartwig Coupling Purification Purification by Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR FT-IR Spectroscopy Purification->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 3-bromo-N-(3-bromophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-bromo-N-(3-bromophenyl)aniline, including its chemical identity, physicochemical properties, synthesis protocols, and relevant reaction pathways. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.

Chemical Identity and Properties

The IUPAC name for the compound is 3-bromo-N-(3-bromophenyl)aniline . It is also commonly known by its synonym, bis(3-bromophenyl)amine. This diarylamine consists of two bromophenyl groups attached to a central nitrogen atom, with the bromine atoms positioned at the meta-positions of the phenyl rings.

Table 1: Chemical Identifiers and Computed Properties

IdentifierValue
IUPAC Name 3-bromo-N-(3-bromophenyl)aniline[1]
Synonyms This compound, 3-Bromo-N-(3-bromophenyl)benzenamine[1]
Molecular Formula C₁₂H₉Br₂N[1]
Molecular Weight 327.01 g/mol [1]
Canonical SMILES C1=CC(=CC(=C1)Br)NC2=CC(=CC=C2)Br[1]
InChI Key UEPWFEAIZWOSKM-UHFFFAOYSA-N[1]
CAS Number 1383254-17-8[1]
XLogP3 4.8

Table 2: Physicochemical Data

PropertyValue (for bis(4-bromophenyl)amine)
Melting Point 106 °C[2]
Boiling Point (Predicted) 380.5 ± 27.0 °C[2]
Density (Predicted) 1.740 ± 0.06 g/cm³[2]
Solubility Soluble in Methanol[2]
Appearance Off-white powder[2]

Synthesis of Di-Aryl Amines: Experimental Protocols

The synthesis of diarylamines such as 3-bromo-N-(3-bromophenyl)aniline is commonly achieved through cross-coupling reactions. Two of the most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination. Below are detailed, representative protocols for these reactions.

The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[3]

Experimental Protocol: Synthesis of 3-bromo-N-(3-bromophenyl)aniline via Ullmann Condensation

  • Reactants:

    • 3-bromoaniline (1 equivalent)

    • 1,3-dibromobenzene (1.2 equivalents)

    • Copper(I) iodide (CuI) (0.1 equivalents)

    • 1,10-Phenanthroline (0.2 equivalents)

    • Potassium carbonate (K₂CO₃) (2 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromoaniline, 1,3-dibromobenzene, CuI, 1,10-phenanthroline, and K₂CO₃.

    • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

    • Add anhydrous DMF to the flask via syringe.

    • Heat the reaction mixture to 120-140 °C and stir vigorously for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 3-bromo-N-(3-bromophenyl)aniline.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds and is often preferred due to its milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[4][5]

Experimental Protocol: Synthesis of 3-bromo-N-(3-bromophenyl)aniline via Buchwald-Hartwig Amination

  • Reactants:

    • 3-bromoaniline (1 equivalent)

    • 1,3-dibromobenzene (1.1 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

    • Xantphos (0.04 equivalents)

    • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

    • Add 3-bromoaniline and 1,3-dibromobenzene to the Schlenk tube.

    • Evacuate the Schlenk tube and backfill with argon.

    • Add anhydrous toluene via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, washing with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3-bromo-N-(3-bromophenyl)aniline.

Synthetic Pathways and Workflows

The synthesis of diarylamines can be visualized as a systematic workflow. The following diagrams illustrate the generalized pathways for the Ullmann condensation and Buchwald-Hartwig amination.

Ullmann_Condensation ArylHalide Aryl Halide (e.g., 1,3-dibromobenzene) Reaction Reaction Mixture ArylHalide->Reaction Amine Amine (e.g., 3-bromoaniline) Amine->Reaction Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Heating Heating (120-140°C) Reaction->Heating Workup Aqueous Workup & Purification Heating->Workup Product 3-bromo-N-(3-bromophenyl)aniline Workup->Product

A generalized workflow for the Ullmann condensation.

Buchwald_Hartwig_Amination ArylHalide Aryl Halide (e.g., 1,3-dibromobenzene) Reaction Reaction Mixture ArylHalide->Reaction Amine Amine (e.g., 3-bromoaniline) Amine->Reaction Pd_Catalyst Pd(0) Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Reaction Ligand Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Heating Heating (100-110°C) Reaction->Heating Purification Filtration & Purification Heating->Purification Product 3-bromo-N-(3-bromophenyl)aniline Purification->Product

A generalized workflow for the Buchwald-Hartwig amination.

References

An In-depth Technical Guide to the Physical Properties of Bis(3-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of bis(3-bromophenyl)amine. Due to the limited availability of experimental data for this specific isomer, this document focuses on established synthetic routes, predicted properties, and characteristic spectroscopic data expected for this compound. Detailed experimental protocols for analogous compounds are provided to guide the synthesis and characterization of this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

Introduction

This compound, with the chemical formula C₁₂H₉Br₂N, is an aromatic amine derivative.[1] Its structure consists of two bromophenyl groups linked by a secondary amine. Diaryl-amines are an important class of compounds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules. Understanding the physical and chemical properties of this compound is crucial for its synthesis, purification, and potential applications.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₉Br₂N[1]
Molecular Weight 327.01 g/mol [1]
IUPAC Name 3-bromo-N-(3-bromophenyl)aniline[1]
CAS Number 1383254-17-8[1]
Appearance Expected to be a solid at room temperatureGeneral Knowledge
Melting Point Not experimentally determined. For comparison, bis(4-bromophenyl)amine has a melting point of 105-108 °C.[2][3][4]
Boiling Point Not experimentally determined. Predicted to be around 380.5 ± 27.0 °C for the 4-bromo isomer.[3][4]
Solubility Expected to be soluble in organic solvents like methanol, dichloromethane, and toluene.[4]

Synthesis Protocols

The synthesis of this compound can be achieved through cross-coupling reactions that form a carbon-nitrogen bond between two aryl groups. The two most common and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[5][6][7] This method is known for its high efficiency and broad substrate scope.

Experimental Protocol (Adapted from similar syntheses): [8]

Reactants:

  • 3-Bromoaniline (1.0 equiv)

  • 1,3-Dibromobenzene (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • A suitable phosphine ligand (e.g., BINAP, XPhos) (0.04 equiv)[8]

  • A strong base (e.g., sodium tert-butoxide, cesium carbonate) (2.0 equiv)[8]

  • Anhydrous toluene as the solvent

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

  • Add the 3-bromoaniline and 1,3-dibromobenzene to the flask.

  • Add the anhydrous toluene via syringe.

  • Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents ArylHalide Aryl Halide (1,3-Dibromobenzene) Pd_catalyst Pd(0) Catalyst ArylHalide->Pd_catalyst Oxidative Addition Amine Amine (3-Bromoaniline) Amine->Pd_catalyst Product This compound Pd_catalyst->Product Reductive Elimination Base Base (e.g., NaOtBu) Base->Pd_catalyst Ligand Ligand (e.g., XPhos) Ligand->Pd_catalyst

Buchwald-Hartwig Amination Workflow
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds.[9][10][11] It typically requires higher temperatures than the Buchwald-Hartwig amination.

Experimental Protocol (General Procedure): [12]

Reactants:

  • 3-Bromoaniline (1.0 equiv)

  • 1,3-Dibromobenzene (1.0 equiv)

  • Copper(I) iodide (CuI) (0.1-0.2 equiv)

  • A ligand (e.g., N,N'-dimethylethylenediamine) (0.2-0.4 equiv)

  • A base (e.g., potassium carbonate, potassium phosphate) (2.0 equiv)

  • A high-boiling solvent (e.g., DMF, DMSO, or toluene)[9][12]

Procedure:

  • In a reaction vessel, combine 3-bromoaniline, 1,3-dibromobenzene, copper(I) iodide, the ligand, and the base.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture to a high temperature (typically 100-200 °C) and stir for 24-48 hours under an inert atmosphere.[9][12]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by column chromatography or recrystallization.

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents ArylHalide Aryl Halide (1,3-Dibromobenzene) Cu_catalyst Cu(I) Catalyst ArylHalide->Cu_catalyst Coordination Amine Amine (3-Bromoaniline) Amine->Cu_catalyst Product This compound Cu_catalyst->Product Coupling Base Base (e.g., K2CO3) Base->Cu_catalyst Ligand Ligand (optional) Ligand->Cu_catalyst

Ullmann Condensation Workflow

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately δ 6.8-7.5 ppm) corresponding to the eight aromatic protons. The N-H proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the twelve aromatic carbons. Due to the bromine substitution and the amine linkage, the chemical shifts will be spread across the aromatic region (approximately δ 110-150 ppm). Carbons directly attached to the bromine atoms will be shifted to lower field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, a secondary amine, is expected to show a characteristic N-H stretching vibration as a single, sharp band in the region of 3350-3310 cm⁻¹.[13] Other significant absorptions will include C-N stretching in the aromatic amine range (1335-1250 cm⁻¹) and C-H stretching and bending vibrations for the aromatic rings.[13]

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z 327, corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M+2 and M+4 peaks of significant intensity.

Conclusion

This technical guide has summarized the known and predicted physical and chemical properties of this compound. While experimental data for this specific isomer is limited, this document provides detailed synthetic protocols and expected spectroscopic characteristics based on well-established chemical principles and data from similar compounds. This information will be a valuable resource for scientists and researchers working on the synthesis and application of diarylamine compounds. Further experimental investigation is warranted to fully characterize the physical properties of this compound.

References

A Technical Guide to the Solubility of Bis(3-bromophenyl)amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of bis(3-bromophenyl)amine in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This document outlines the known physical and chemical properties of this compound and provides a detailed, generalized experimental protocol for determining its solubility. This guide is intended to equip researchers with the necessary methodology to generate reliable solubility data for their specific applications.

Introduction to this compound

This compound, with the molecular formula C₁₂H₉Br₂N, is an aromatic amine.[1] Aromatic amines are a class of organic compounds that serve as important intermediates and building blocks in the synthesis of a wide range of materials, including pharmaceuticals, polymers, and dyes. Understanding the solubility of such compounds is critical for process development, formulation, and quality control in these industries.

Chemical Structure:

Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC₁₂H₉Br₂NPubChem[1]
Molecular Weight327.01 g/mol PubChem[1]
IUPAC Name3-bromo-N-(3-bromophenyl)anilinePubChem[1]
Synonyms3-Bromo-N-(3-bromophenyl)benzenaminePubChem[1]

While specific data for the 3-bromo isomer is limited, the related compound, bis(4-bromophenyl)amine, is described as a solid with a melting point of 105-108 °C and is noted to be soluble in methanol.[2][3] This suggests that this compound is also likely a solid at room temperature and may exhibit solubility in polar organic solvents. Amines, in general, are known to be soluble in organic solvents like benzene and ether.[4]

Quantitative Solubility Data

A thorough review of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in any organic solvents. The following table is provided as a template for researchers to populate with their experimentally determined data.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Method of Determination
e.g., Methanole.g., 25e.g., Gravimetric
e.g., Ethanole.g., 25
e.g., Acetonee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Toluenee.g., 25
e.g., Hexanee.g., 25

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent using the gravimetric method.

3.1. Materials

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or watch glasses

  • Drying oven or vacuum desiccator

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum desiccator, until all the solvent has evaporated.

    • Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

    • The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of filtered solution (mL)) * 100

3.3. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvents for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Workflow for Solubility Determination A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B C Sample Withdrawal and Filtration B->C D Solvent Evaporation C->D E Mass Determination of Solute D->E F Calculation of Solubility E->F

Caption: A flowchart of the key steps in the experimental determination of solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Bis(3-bromophenyl)amine in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3-bromophenyl)amine is a halogenated diarylamine compound with potential applications in the field of organic electronics. While direct, extensive research on this compound as a primary component in high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) is not widely documented in publicly available literature, its structural motif is characteristic of molecules used as intermediates in the synthesis of more complex hole transport materials (HTMs) and organic semiconductors. The bromine substituents offer reactive sites for further molecular elaboration through cross-coupling reactions, allowing for the tuning of electronic and physical properties.

This document provides an overview of the potential applications of this compound based on the properties of structurally related compounds, along with a general protocol for its synthesis, which is a common precursor for more complex triarylamine-based materials.

Introduction to this compound

This compound belongs to the class of diarylamines, which are foundational structures for a wide array of functional organic materials. The presence of bromine atoms on the phenyl rings provides two key features:

  • Synthetic Versatility: The carbon-bromine bond serves as a versatile handle for various cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the extension of the molecular framework to create larger, more conjugated systems with tailored optoelectronic properties.

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which is a critical aspect in the design of materials for organic electronic devices.

Potential Applications in Organic Electronics

Based on the chemistry of analogous compounds, this compound is a valuable building block for the synthesis of advanced materials for:

  • Hole Transport Layers (HTLs) in OLEDs and Solar Cells: Triarylamine derivatives are widely used as HTMs due to their excellent hole mobility and appropriate energy levels for efficient hole injection and transport from the anode to the emissive or active layer. This compound can be functionalized to produce larger, more stable triarylamine-based HTMs.

  • Organic Semiconductors in OFETs: The charge-carrying capabilities of functionalized diarylamines make them suitable candidates for the active channel material in OFETs.

  • Host Materials in Phosphorescent OLEDs (PhOLEDs): The high triplet energy often associated with rigid, non-planar triarylamine structures makes them suitable as host materials for phosphorescent emitters, preventing energy back-transfer and enhancing device efficiency.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of diarylamines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Reaction Scheme:

(A more specific representation of reactants would be 3-bromoaniline and 1-bromo-3-iodobenzene)

Materials and Reagents:

  • 3-Bromoaniline

  • 1-Bromo-3-iodobenzene (or 1,3-dibromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or similar)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide, potassium carbonate)

  • Anhydrous toluene (or other suitable solvent like 1,4-dioxane)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

  • Reagents for work-up and purification (e.g., diethyl ether, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: Add the 3-bromoaniline and the aryl halide (e.g., 1-bromo-3-iodobenzene) to the flask, followed by the anhydrous solvent.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Note: The specific choice of catalyst, ligand, base, solvent, and temperature can significantly impact the reaction yield and purity. These conditions should be optimized for the specific substrate combination.

Data Presentation

As no specific quantitative data for devices employing this compound is available in the reviewed literature, a comparative table of related hole transport materials is provided for context.

Table 1: Performance of Selected Hole Transport Materials in Perovskite Solar Cells.

Hole Transport MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
Spiro-OMeTAD>20% (in optimized devices)~1.1~22~0.80
PTAA>20% (in optimized devices)~1.1~23~0.78
Thienothiophene-TPA derivatives (M1-M3)5.20%1.0516.90.293

Data for Spiro-OMeTAD and PTAA are representative values from numerous high-performance device reports. Data for Thienothiophene-TPA derivatives is from a specific study for context on novel HTM performance.[1]

Logical Workflow and Diagrams

The primary utility of this compound in organic electronics is as a synthetic intermediate. The following diagram illustrates the logical workflow from the synthesis of this compound to its potential incorporation into more complex functional materials for organic electronic devices.

Synthesis_to_Application Workflow: From this compound to Functional Materials cluster_synthesis Synthesis of this compound cluster_functionalization Molecular Functionalization cluster_application Device Application Aryl_Halide Aryl Halide (e.g., 3-Bromoaniline) Catalyst_System Pd Catalyst & Ligand (Buchwald-Hartwig Amination) Aryl_Halide->Catalyst_System Amine Amine (e.g., 3-Bromoaniline) Amine->Catalyst_System B3BA This compound Catalyst_System->B3BA Synthesis Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) B3BA->Cross_Coupling Reactant Functional_Material Functional Organic Material (e.g., Triarylamine Derivative) Cross_Coupling->Functional_Material Creates HTL Hole Transport Layer Functional_Material->HTL Used as Organic_Semiconductor Organic Semiconductor Functional_Material->Organic_Semiconductor Used as Host_Material Host Material Functional_Material->Host_Material Used as

Caption: Synthetic pathway and potential applications of this compound.

The following diagram illustrates a typical device architecture for an OLED where a derivative of this compound could potentially be used as the hole transport layer.

OLED_Structure Exemplary OLED Device Architecture Anode Anode (e.g., ITO) HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) (Potential application for a This compound derivative) EML Emissive Layer (EML) ETL Electron Transport Layer (ETL) EIL Electron Injection Layer (EIL) Cathode Cathode (e.g., Al)

Caption: Layered structure of a typical Organic Light-Emitting Diode (OLED).

Conclusion

This compound is a synthetically valuable molecule that holds potential as a precursor for a variety of functional materials in organic electronics. Its utility lies in the strategic placement of bromine atoms, which allows for the construction of larger, more complex triarylamine-based systems through established cross-coupling chemistry. While direct application and performance data for this compound itself are scarce, the principles of molecular design in organic electronics suggest its importance as a foundational building block for next-generation hole transport materials, organic semiconductors, and host materials. Further research into the synthesis and characterization of derivatives of this compound is warranted to fully explore its potential in high-performance organic electronic devices.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Bis(3-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of bis(3-bromophenyl)amine . This versatile building block, possessing two reactive bromine atoms, serves as a valuable scaffold for the synthesis of complex triarylamine derivatives and other functionalized molecules relevant to materials science and pharmaceutical development. The protocols outlined below are based on established palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki, and Sonogashira), and reductive elimination.[1] The choice of palladium precursor, ligand, base, and solvent is crucial for achieving optimal results. For a substrate such as this compound, the potential for double cross-coupling allows for the synthesis of symmetrically or asymmetrically substituted triphenylamine analogues.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[4][5] In the context of this compound, this reaction can be employed to introduce aryl or vinyl substituents at one or both bromine positions, leading to the formation of N,N-bis(biphenyl-3-yl)amine derivatives or related structures. A related compound, tris(4-bromophenyl)amine, has been successfully utilized in Suzuki-Miyaura reactions to create porous organic polymers, indicating the feasibility of this approach for similar dibromo-substrates.[4]

Table 1: Representative Conditions for Double Suzuki-Miyaura Coupling of this compound
EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10024High
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃1,4-Dioxane11018High
3Thiophene-3-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9012Moderate to High

Note: The data in this table is representative and may require optimization for specific substrates.

Experimental Protocol: Double Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (2.2-2.5 eq), palladium catalyst (see Table 1), and ligand (if required).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add the degassed solvent and the base.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Add this compound, Arylboronic Acid, Catalyst, Ligand inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent_base Add Degassed Solvent and Base inert->solvent_base heat Heat and Stir solvent_base->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling aryl halides with a wide range of amines.[1][2] This reaction is particularly useful for synthesizing complex triarylamines from this compound by reacting it with primary or secondary amines. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields.[6]

Table 2: Representative Conditions for Double Buchwald-Hartwig Amination of this compound
EntryAminePalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)RuPhos (4)NaOt-BuToluene10012High
2MorpholinePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄1,4-Dioxane11024High
3n-ButylaminePd(OAc)₂ (2)cataCXium A (4)LiHMDSTHF8018Moderate to High

Note: The data in this table is representative and may require optimization for specific substrates.

Experimental Protocol: Double Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor, ligand, and base.

  • Addition of Reactants: Add this compound (1.0 eq) and the amine (2.2-2.5 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the mixture with stirring for the specified time.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Buchwald_Hartwig_Pathway Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Aryl-Br This compound Aryl-Br->Oxidative\nAddition Aryl-Pd(II)(Br)L₂ Aryl-Pd(II)(Br)L₂ Oxidative\nAddition->Aryl-Pd(II)(Br)L₂ Ligand\nExchange Ligand Exchange Aryl-Pd(II)(Br)L₂->Ligand\nExchange Amine Amine Amine->Ligand\nExchange [Aryl-Pd(II)(Amine)L₂]⁺Br⁻ [Aryl-Pd(II)(Amine)L₂]⁺Br⁻ Ligand\nExchange->[Aryl-Pd(II)(Amine)L₂]⁺Br⁻ Deprotonation Deprotonation [Aryl-Pd(II)(Amine)L₂]⁺Br⁻->Deprotonation Base Base Base->Deprotonation Aryl-Pd(II)(Amido)L₂ Aryl-Pd(II)(Amido)L₂ Deprotonation->Aryl-Pd(II)(Amido)L₂ Reductive\nElimination Reductive Elimination Aryl-Pd(II)(Amido)L₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Regeneration Product Product Reductive\nElimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8] This reaction is highly valuable for synthesizing arylalkynes, which are important precursors for various organic materials and pharmaceuticals. This compound can undergo a double Sonogashira coupling to yield N,N-bis(3-(alkynyl)phenyl)amines.

Table 3: Representative Conditions for Double Sonogashira Coupling of this compound
EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6512High
2TrimethylsilylacetylenePd(OAc)₂ (1)CuI (2)i-Pr₂NHToluene808High
31-HexynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF9016Moderate to High

Note: The data in this table is representative and may require optimization for specific substrates.

Experimental Protocol: Double Sonogashira Coupling
  • Reaction Setup: Combine this compound (1.0 eq), the palladium catalyst, and the copper(I) source in a Schlenk flask under an inert atmosphere.

  • Reagent Addition: Add the degassed solvent, the base, and the terminal alkyne (2.2-2.5 eq).

  • Reaction: Stir the mixture at the indicated temperature until the starting material is consumed (as monitored by TLC or GC-MS).

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution, followed by water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[9][10] This reaction can be applied to this compound to introduce vinyl groups, leading to the synthesis of stilbene-like structures within a triarylamine framework.

Table 4: Representative Conditions for Double Heck Reaction of this compound
EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF12024Moderate to High
2n-Butyl acrylatePdCl₂(PPh₃)₂ (5)-K₂CO₃NMP14018Moderate to High
3AcrylonitrilePd(OAc)₂ (2)Herrmann's catalyst (4)NaOAcDMAc13036Moderate

Note: The data in this table is representative and may require optimization for specific substrates.

Experimental Protocol: Double Heck Reaction
  • Reaction Setup: In a pressure tube, combine this compound (1.0 eq), the palladium catalyst, the ligand (if necessary), and the base.

  • Reagent Addition: Add the alkene (2.5-3.0 eq) and the solvent.

  • Reaction: Seal the tube and heat the reaction mixture with stirring for the specified duration.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography or recrystallization.

Heck_Reaction_Logic start Starting Materials: This compound Alkene reaction Heck Coupling start->reaction catalyst_system Catalyst System: - Palladium Precursor - Ligand (optional) - Base catalyst_system->reaction conditions Reaction Conditions: - Solvent - Temperature - Time conditions->reaction product Product: N,N-bis(3-vinylphenyl)amine derivative reaction->product

Caption: Logical flow of a Heck reaction.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound offer a versatile and efficient platform for the synthesis of a wide array of functionalized triarylamine derivatives. The protocols provided herein serve as a starting point for researchers in the fields of organic synthesis, materials science, and drug discovery. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve the desired outcomes for specific substrates.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of bis(3-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the Buchwald-Hartwig amination of bis(3-bromophenyl)amine. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, leading to the synthesis of triarylamines. Triarylamine derivatives are crucial building blocks in medicinal chemistry and materials science, finding applications in the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and other functional materials.

Reaction Principle

The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[1] The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine ligand. A base is required to deprotonate the amine, facilitating the catalytic cycle.[2]

The catalytic cycle, a key signaling pathway in this transformation, involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide, inserting into the carbon-bromine bond to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The secondary amine, this compound, coordinates to the palladium center. The base then removes the proton from the amine nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the triarylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1]

A visual representation of this catalytic cycle is provided below:

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]X Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation BaseH Base-H+ X- PdII_Amine->BaseH PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Product Ar-NR'R'' Reduct_Elim->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->Amine_Coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is a representative procedure for the Buchwald-Hartwig amination of this compound, adapted from established methods for the N-arylation of secondary diarylamines.[3] Researchers should optimize conditions for their specific substrate and scale.

Materials and Reagents
  • This compound

  • Aryl bromide (e.g., 1-bromo-3-nitrobenzene, 4-bromotoluene, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Buchwald-Hartwig Amination start Start setup Assemble and dry glassware under inert atmosphere start->setup reagents Add Pd(OAc)₂, ligand, NaOt-Bu, This compound, and aryl bromide to the flask setup->reagents solvent Add anhydrous toluene reagents->solvent reaction Heat the reaction mixture (e.g., 80-110 °C) and monitor by TLC/GC-MS solvent->reaction workup Cool to room temperature and quench with water reaction->workup extraction Extract with an organic solvent (e.g., ethyl acetate) workup->extraction drying Dry the organic layer (e.g., over Na₂SO₄) extraction->drying purification Purify by column chromatography drying->purification characterization Characterize the product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow.

Procedure
  • Reaction Setup: In a glovebox or under a stream of argon, add palladium(II) acetate (1-5 mol%), the phosphine ligand (1.2-6 mol%), and sodium tert-butoxide (1.2-1.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: To the same flask, add this compound (1.0 equivalent) and the desired aryl bromide (1.0-1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Characterize the purified triarylamine product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

ParameterTypical Range/ValueNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading is common.
Ligand P(t-Bu)₃, XPhos, SPhos, BINAPLigand choice is crucial and substrate-dependent.[1]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are generally used.[2]
Solvent Toluene, Dioxane, THFAnhydrous conditions are essential for good yields.
Temperature 80 - 110 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 2 - 24 hoursMonitored by TLC or GC-MS until starting material is consumed.
Yield Moderate to ExcellentYields are highly dependent on the specific substrates and conditions.

Note: The optimal conditions for the Buchwald-Hartwig amination of this compound should be determined experimentally. The information provided here serves as a starting point for reaction optimization.

References

Application Notes and Protocols: Bis(3-bromophenyl)amine as a Precursor for Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of bis(3-bromophenyl)amine as a versatile precursor in the synthesis of advanced hole-transporting materials (HTMs). The strategic placement of bromine atoms on the phenyl rings makes this compound an ideal building block for creating complex triarylamine-based HTMs through various cross-coupling reactions. These materials are integral components in a range of electronic devices, including Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.

Introduction to this compound in HTM Synthesis

This compound serves as a key starting material for the synthesis of a variety of triarylamine derivatives, which are a prominent class of HTMs. The carbon-bromine bonds provide reactive sites for palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling, allowing for the facile introduction of various functional groups and the extension of the conjugated system. The resulting triarylamine-based HTMs are characterized by their excellent hole mobility, suitable energy levels for efficient charge injection, and good thermal stability, all of which are critical for the performance and longevity of electronic devices. The triphenylamine (TPA) framework is a widely utilized molecular fragment in the design of efficient HTMs.[1]

Synthesis of a Representative Hole-Transporting Material

A common strategy to synthesize more complex triarylamine-based HTMs from this compound is through a double Buchwald-Hartwig amination reaction. This reaction forms new carbon-nitrogen bonds, extending the molecular structure.

A representative synthesis of a simple, yet effective, HTM, N3,N3,N3',N3'-tetraphenyl-[1,1'-biphenyl]-3,3'-diamine, starting from this compound is outlined below.

cluster_0 Synthesis Workflow This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Diphenylamine Diphenylamine Diphenylamine->Reaction_Mixture Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_catalyst->Reaction_Mixture Ligand Ligand (e.g., XPhos) Ligand->Reaction_Mixture Base Base (e.g., NaOtBu) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene) Solvent->Reaction_Mixture Heating Heating Reaction_Mixture->Heating Purification Purification (e.g., Column Chromatography) Heating->Purification HTM_Product HTM Product: N3,N3,N3',N3'-tetraphenyl- [1,1'-biphenyl]-3,3'-diamine Purification->HTM_Product cluster_1 HTM Properties and Device Performance HOMO_Level Appropriate HOMO Level Efficient_Hole_Injection Efficient Hole Injection/ Extraction HOMO_Level->Efficient_Hole_Injection High_Hole_Mobility High Hole Mobility High_Hole_Mobility->Efficient_Hole_Injection Reduced_Recombination Reduced Charge Recombination High_Hole_Mobility->Reduced_Recombination Good_Film_Morphology Good Film Morphology (High Tg) Stable_Interface Stable Interface Good_Film_Morphology->Stable_Interface High_Purity High Purity Long_Device_Lifetime Long Device Lifetime High_Purity->Long_Device_Lifetime Device_Performance Enhanced Device Performance (High Efficiency and Stability) Efficient_Hole_Injection->Device_Performance Reduced_Recombination->Device_Performance Stable_Interface->Long_Device_Lifetime Long_Device_Lifetime->Device_Performance

References

Synthetic Routes Utilizing Bis(3-bromophenyl)amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthetic utilization of bis(3-bromophenyl)amine, a versatile building block in organic synthesis. The focus is on two primary applications: the synthesis of triarylamines through N-arylation and the formation of carbazole derivatives via intramolecular cyclization. These transformations are fundamental in the development of functional materials for organic electronics and as core structures in pharmacologically active compounds.

Application 1: Synthesis of Triarylamines via Buchwald-Hartwig Amination

Triarylamines are a critical class of organic compounds used extensively as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. The Buchwald-Hartwig amination offers a powerful and versatile palladium-catalyzed method for the synthesis of these molecules from aryl halides and amines. This compound serves as a key diarylamine precursor, which can be further arylated to generate complex triarylamine structures.

General Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents This compound Aryl Halide Pd Catalyst Ligand Base heating Heating with Stirring (e.g., 80-110 °C) reagents->heating 1. Combine and Degas solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->heating inert Inert Atmosphere (Nitrogen or Argon) inert->heating quench Quenching (e.g., Water, Brine) heating->quench 2. Monitor by TLC/GC-MS extraction Organic Extraction quench->extraction purification Column Chromatography extraction->purification product Triarylamine Product purification->product 3. Isolate and Characterize

Caption: Workflow for triarylamine synthesis.

Quantitative Data for Buchwald-Hartwig Amination
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001285
24-BromoanisolePd₂(dba)₃ (1)RuPhos (3)K₃PO₄Dioxane1101878
32-ChloropyridinePd(OAc)₂ (3)BrettPhos (6)Cs₂CO₃Toluene1002465

Note: The data presented in this table are representative examples based on typical Buchwald-Hartwig amination conditions and may require optimization for specific substrates.

Detailed Experimental Protocol: Synthesis of N,N-bis(3-bromophenyl)aniline

This protocol details the synthesis of a model triarylamine using this compound and iodobenzene.

Materials:

  • This compound (1.0 equiv)

  • Iodobenzene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, palladium(II) acetate, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene and iodobenzene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N,N-bis(3-bromophenyl)aniline.

Application 2: Synthesis of Carbazoles via Intramolecular Cyclization

Carbazole and its derivatives are important heterocyclic motifs found in numerous natural products and pharmaceuticals. They also serve as building blocks for organic semiconductors. One synthetic approach to carbazoles involves the intramolecular cyclization of diarylamines. Photochemical methods provide a route for the cyclization of diarylamines to form a new C-C bond, leading to the carbazole core.

General Pathway for Photochemical Carbazole Synthesis

G start This compound intermediate1 Radical Cation Formation start->intermediate1 UV Irradiation intermediate2 Intramolecular Cyclization intermediate1->intermediate2 intermediate3 Oxidation and Deprotonation intermediate2->intermediate3 product Dibromocarbazole intermediate3->product

Caption: Photochemical synthesis of carbazoles.

Quantitative Data for Carbazole Synthesis

The photochemical cyclization of diarylamines can be influenced by various factors. Below are representative conditions.

EntrySubstrate Concentration (M)SolventAtmosphereIrradiation Time (h)Yield (%)
10.01AcetonitrileOxygen860
20.01DichloromethaneAir1255
30.005AcetonitrileOxygen665

Note: Yields are highly dependent on the specific photochemical reactor setup, light source, and substrate purity. The data is illustrative.

Detailed Experimental Protocol: Photochemical Synthesis of 3,6-Dibromo-9H-carbazole

This protocol describes a general procedure for the photochemical cyclization of this compound.

Materials:

  • This compound

  • Spectroscopic grade acetonitrile

  • Oxygen gas

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

Procedure:

  • Prepare a dilute solution of this compound in spectroscopic grade acetonitrile (e.g., 0.01 M) in a quartz reaction vessel.

  • Saturate the solution with oxygen by bubbling the gas through it for at least 30 minutes.

  • Place the reaction vessel in the photochemical reactor and irradiate with UV light while maintaining a slow stream of oxygen and constant stirring.

  • Monitor the reaction progress by UV-Vis spectroscopy or HPLC. The formation of the carbazole product will result in a change in the absorption spectrum.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 3,6-dibromo-9H-carbazole. The photolysis of tris(2,4-dibromophenyl)amine has been shown to produce bromocarbazole derivatives.[1] A similar photochemical cyclization is a plausible route for the synthesis of dibromocarbazole from this compound.

Disclaimer: The provided protocols are intended as a guide for trained chemists. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may require optimization for specific substrates and equipment.

References

Application Notes and Protocols: Functionalization of Bis(3-bromophenyl)amine for Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functionalization of bis(3-bromophenyl)amine, a key building block for advanced materials in organic electronics. The protocols detailed below focus on common and effective cross-coupling reactions to synthesize novel triarylamine derivatives, which are widely used as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and other electronic devices.

Introduction

This compound is a versatile precursor for the synthesis of a wide range of functional organic materials. Its two bromine atoms provide reactive sites for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the precise tuning of the electronic and physical properties of the resulting molecules, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and thermal stability.[1][2] The meta-substitution pattern of the bromine atoms on the phenyl rings influences the steric and electronic properties of the final compounds, often leading to materials with high glass transition temperatures and good amorphous film-forming properties, which are crucial for device stability and performance.

Key Functionalization Reactions

The primary methods for functionalizing this compound involve the formation of new carbon-carbon or carbon-nitrogen bonds at the positions of the bromine atoms.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] In the case of this compound, this reaction is employed to introduce new aryl or heteroaryl groups, thereby extending the π-conjugation of the molecule and modifying its optoelectronic properties.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[4][5] This reaction is particularly useful for synthesizing complex triarylamine structures, including carbazole derivatives, which are known for their excellent hole-transporting properties.[6][7]

Experimental Protocols

The following are generalized protocols for the functionalization of this compound. These protocols are based on established procedures for similar aryl bromides and should be optimized for specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the synthesis of a tetra-arylamine derivative from this compound and a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or other suitable base (3-4 equivalents)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), potassium phosphate (3.0 mmol), and the palladium catalyst and ligand under an inert atmosphere.

  • Add anhydrous toluene or dioxane (10-20 mL) via syringe.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized triarylamine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination of this compound with Carbazole

This protocol outlines a general method for the synthesis of a carbazole-functionalized triarylamine.

Materials:

  • This compound

  • Carbazole (2.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • XPhos or other suitable biaryl phosphine ligand (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or another strong base (2.5-3 equivalents)

  • Anhydrous toluene or xylene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), carbazole (2.2 mmol), sodium tert-butoxide (2.5 mmol), the palladium precursor, and the phosphine ligand to a dry reaction vessel.

  • Add anhydrous toluene or xylene (15-25 mL).

  • Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring for 18-36 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., toluene or ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the carbazole-functionalized product.

  • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize typical data for triarylamine materials derived from precursors similar to this compound. The exact values for derivatives of this compound will depend on the specific functional groups introduced.

Table 1: Reaction Conditions and Yields for Functionalization Reactions

Reaction TypeCatalyst/LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Suzuki-MiyauraPd(OAc)₂/PCy₃K₃PO₄Toluene1002470-90
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Dioxane/H₂O901865-85
Buchwald-HartwigPd₂(dba)₃/XPhosNaOtBuToluene1102475-95
Buchwald-HartwigPd(OAc)₂/BINAPCs₂CO₃Xylene1203660-80

Table 2: Optoelectronic Properties of Functionalized Triarylamines

Functional GroupHOMO (eV)LUMO (eV)Band Gap (eV)Hole Mobility (cm²/Vs)
Phenyl-5.1 to -5.4-2.0 to -2.32.8 to 3.110⁻⁵ to 10⁻⁴
Naphthyl-5.2 to -5.5-2.1 to -2.42.8 to 3.110⁻⁴ to 10⁻³
Carbazolyl-5.3 to -5.6-2.2 to -2.52.9 to 3.210⁻³ to 10⁻²
Biphenyl-5.1 to -5.3-2.0 to -2.22.9 to 3.110⁻⁴ to 10⁻³

Note: These are typical ranges for triarylamine-based materials and can be influenced by the specific substitution pattern and molecular architecture.[1][8][9]

Mandatory Visualization

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_s This compound + Arylboronic Acid react_s Pd Catalyst, Base, Solvent, Heat start_s->react_s workup_s Aqueous Workup react_s->workup_s purify_s Column Chromatography workup_s->purify_s product_s Functionalized Triarylamine purify_s->product_s start_b This compound + Amine (e.g., Carbazole) react_b Pd Catalyst, Base, Solvent, Heat start_b->react_b workup_b Filtration & Aqueous Workup react_b->workup_b purify_b Column Chromatography workup_b->purify_b product_b Functionalized Triarylamine purify_b->product_b

Caption: General experimental workflows for the functionalization of this compound.

property_relationship cluster_synthesis Synthesis & Structure cluster_properties Material Properties cluster_application Device Performance start This compound reaction Cross-Coupling Reaction start->reaction func FunctionalGroups (Aryl, Heteroaryl, Amine) func->reaction product Final Molecular Structure reaction->product homo_lumo HOMO/LUMO Energy Levels product->homo_lumo π-conjugation, Electron donating/withdrawing mobility Charge Carrier Mobility product->mobility Molecular Packing, Reorganization Energy stability Thermal & Morphological Stability product->stability Molecular Weight, Symmetry performance OLED Efficiency & Lifetime homo_lumo->performance Injection Barrier mobility->performance Charge Balance stability->performance Device Longevity

References

Application Notes and Protocols: Bis(3-bromophenyl)amine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary utility of bis(3-bromophenyl)amine lies in its application in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions are fundamental in medicinal chemistry for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively. The ability to sequentially or simultaneously functionalize the two bromine atoms allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies.

Application: Synthesis of Complex Triarylamines via Buchwald-Hartwig Amination

A key application of this compound is in the synthesis of triarylamine derivatives. Triarylamines are prevalent structures in a variety of therapeutic agents, including kinase inhibitors. The Buchwald-Hartwig amination allows for the coupling of an aryl bromide with an amine in the presence of a palladium catalyst and a suitable ligand. In the case of this compound, it can be reacted with a primary or secondary amine to introduce a third aryl or alkyl group, leading to the formation of a complex, non-symmetrical triarylamine.

This synthetic strategy is valuable for accessing novel chemical space in drug discovery programs. The reaction conditions can often be tuned to achieve high yields and selectivity.

Experimental Protocols

Representative Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol describes a general procedure for the mono-amination of this compound with a representative primary amine, aniline. This reaction serves as a foundational step for the synthesis of more complex triarylamine structures.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask to dissolve the solids.

  • To this mixture, add aniline (1.2 eq) followed by sodium tert-butoxide (1.4 eq).

  • The reaction mixture is then heated to 100 °C with vigorous stirring.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-(3-bromophenyl)-N-phenyl-N'-(3-bromophenyl)aniline.

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with aniline under optimized conditions.

ParameterValue
Reactants
This compound1.0 mmol
Aniline1.2 mmol
Catalyst System
Pd₂(dba)₃0.02 mmol
Xantphos0.04 mmol
Base
Sodium tert-butoxide1.4 mmol
Solvent
Toluene10 mL
Reaction Conditions
Temperature100 °C
Reaction Time12 hours
Results
Yield of Purified Product85%
Purity (by HPLC)>98%

Mandatory Visualizations

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Aniline Aniline Amine Coordination Amine Coordination Aniline->Amine Coordination Pd(0)L Pd(0)L Pd(0)L->Oxidative Addition Ar-Br Oxidative Addition->Amine Coordination R-NH2, Base Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Reductive Elimination->Pd(0)L Product Triarylamine Derivative Triarylamine Derivative Reductive Elimination->Triarylamine Derivative

Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.

Experimental_Workflow Start Start Reaction Setup 1. Add Reactants, Catalyst, Ligand, Base, and Solvent to Schlenk Flask Start->Reaction Setup Inert Atmosphere 2. Purge with N2/Ar Reaction Setup->Inert Atmosphere Heating and Stirring 3. Heat to 100 °C with Stirring Inert Atmosphere->Heating and Stirring Reaction Monitoring 4. Monitor by TLC/LC-MS Heating and Stirring->Reaction Monitoring Workup 5. Cool, Dilute, Wash with Water and Brine Reaction Monitoring->Workup Upon Completion Drying and Concentration 6. Dry Organic Layer and Concentrate Workup->Drying and Concentration Purification 7. Column Chromatography Drying and Concentration->Purification Product Product Purification->Product

Caption: Experimental workflow for the synthesis of a triarylamine derivative.

Application Notes and Protocols for Cross-Coupling Reactions Involving Bis(3-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two key palladium-catalyzed cross-coupling reactions involving bis(3-bromophenyl)amine: a double Suzuki-Miyaura coupling to synthesize novel N,N-bis(3-arylphenyl)amines and an intramolecular Buchwald-Hartwig amination for the synthesis of carbazole derivatives. These protocols are designed to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.

Application 1: Double Suzuki-Miyaura Coupling for the Synthesis of N,N-Bis(3-arylphenyl)amines

The double Suzuki-Miyaura coupling reaction enables the formation of two new carbon-carbon bonds on the this compound scaffold. This allows for the synthesis of a diverse range of N,N-bis(3-arylphenyl)amine derivatives, which are valuable building blocks for functional materials and pharmaceutical compounds. This protocol is adapted from a similar procedure used for the synthesis of polymeric networks from tris(4-bromophenyl)amine.

Experimental Protocol: Double Suzuki-Miyaura Coupling

A general procedure for the double Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (2.2-2.5 eq.), and potassium carbonate (4.0 eq.).

  • Add palladium(II) acetate (0.02-0.05 mol%) and triphenylphosphine (0.08-0.20 mol%).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add degassed toluene and water to the flask via syringe to create a biphasic mixture (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N,N-bis(3-arylphenyl)amine.

Quantitative Data Summary

The following table summarizes typical reaction conditions for a double Suzuki-Miyaura coupling reaction.

ParameterCondition
Substrate This compound
Coupling Partner Phenylboronic Acid
Catalyst Pd(OAc)₂ (2 mol%)
Ligand PPh₃ (8 mol%)
Base K₂CO₃ (4.0 eq.)
Solvent Toluene/H₂O (4:1)
Temperature 90 °C
Reaction Time 18 hours
Yield 85-95% (typical)

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - K₂CO₃ B Add Catalyst System: - Pd(OAc)₂ - PPh₃ A->B C Inert Atmosphere: Evacuate & backfill with N₂/Ar B->C D Add Degassed Solvents: - Toluene - Water C->D E Heat to 80-100 °C with vigorous stirring D->E F Monitor by TLC/GC-MS (12-24 h) E->F G Cool to RT F->G H Aqueous Workup: - Ethyl Acetate - Water & Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J K N,N-Bis(3-arylphenyl)amine (Final Product) J->K

Workflow for Double Suzuki-Miyaura Coupling

Application 2: Intramolecular Buchwald-Hartwig Amination for Carbazole Synthesis

A key application of cross-coupling reactions involving derivatives of this compound is the synthesis of carbazoles through an intramolecular Buchwald-Hartwig amination. This reaction proceeds via the formation of an N-substituted derivative, followed by a palladium-catalyzed intramolecular C-N bond formation to construct the carbazole core. This synthetic strategy is valuable for creating functionalized carbazoles used in organic electronics and medicinal chemistry. The protocol is based on established methods for the synthesis of carbazoles from ortho-halodiarylamines.

Experimental Protocol: Intramolecular Buchwald-Hartwig Amination

This protocol describes a two-step synthesis of a carbazole derivative starting from this compound. The first step is an exemplary N-alkylation, followed by the intramolecular C-N coupling.

Step 1: N-Alkylation of this compound

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as DMF or acetonitrile.

  • Add a base, for example, potassium carbonate (1.5 eq.).

  • Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.

  • Purify the N-alkyl-bis(3-bromophenyl)amine by column chromatography.

Step 2: Intramolecular Buchwald-Hartwig Amination

Materials:

  • N-Alkyl-bis(3-bromophenyl)amine (from Step 1)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a suitable Buchwald ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add the N-alkyl-bis(3-bromophenyl)amine (1.0 eq.), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%) to a dry Schlenk flask.

  • Add the base (sodium tert-butoxide or cesium carbonate, 1.4-2.0 eq.).

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the flask and heat the reaction mixture to 80-110 °C.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography to yield the carbazole derivative.

Quantitative Data Summary

The following table provides representative conditions for the intramolecular Buchwald-Hartwig cyclization.

ParameterCondition
Substrate N-Alkyl-bis(3-bromophenyl)amine
Catalyst Pd(OAc)₂ (3 mol%)
Ligand BINAP (4 mol%)
Base NaOt-Bu (1.4 eq.)
Solvent Toluene
Temperature 100 °C
Reaction Time 16 hours
Yield 70-90% (typical)

Reaction Pathway Diagram

Buchwald_Hartwig_Pathway A This compound B N-Alkylation (e.g., R-X, Base) A->B Step 1 C N-Alkyl-bis(3-bromophenyl)amine B->C D Intramolecular Buchwald-Hartwig Amination C->D Step 2 (Pd(OAc)₂, Ligand, Base) E Carbazole Derivative D->E

Application Notes and Protocols for the Characterization of Bis(3-bromophenyl)amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(3-bromophenyl)amine and its derivatives are diarylamine compounds of interest in medicinal chemistry and materials science. As with any synthesized compound intended for further use, comprehensive analytical characterization is crucial to confirm its identity, purity, and physicochemical properties. These application notes provide detailed protocols for the essential analytical techniques used to characterize this compound derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, this compound, is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name3-bromo-N-(3-bromophenyl)aniline[1]
Molecular FormulaC₁₂H₉Br₂N[1]
Molecular Weight327.01 g/mol [1]
AppearanceOff-white to pale yellow solid (expected)N/A
Melting Point105-108 °C (for the related bis(4-bromophenyl)amine)[2]
SMILESC1=CC(=CC(=C1)Br)NC2=CC(=CC=C2)Br[1]

Analytical Techniques and Protocols

A logical workflow for the characterization of a newly synthesized this compound derivative is essential for a thorough and efficient analysis.

G cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_purity Purity & Properties synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr hplc HPLC/GC Analysis purification->hplc ftir FTIR Spectroscopy nmr->ftir ms Mass Spectrometry ftir->ms elemental Elemental Analysis ms->elemental xray X-ray Crystallography (optional, for single crystals) hplc->xray thermal Thermal Analysis (TGA/DSC) xray->thermal electrochem Electrochemical Analysis thermal->electrochem

Caption: Workflow for the analytical characterization of this compound derivatives.

Synthesis of this compound Derivatives

A common method for the synthesis of diarylamines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

G reagents 3-Bromoaniline + 3-Bromoiodobenzene reaction Microwave Irradiation or Conventional Heating reagents->reaction catalyst Palladium Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., DPEPhos) catalyst->reaction base Base (e.g., Sodium tert-butoxide) base->reaction solvent Anhydrous Toluene solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Representative synthesis scheme for bis(bromophenyl)amines.

Protocol for Synthesis:

  • To a flame-dried reaction vessel, add the palladium catalyst (e.g., palladium acetate), a suitable phosphine ligand, and a base (e.g., sodium tert-butoxide).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by 3-bromoaniline and 3-bromoiodobenzene.

  • Heat the reaction mixture under microwave irradiation or conventional heating until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the chemical structure of the synthesized compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, coupling patterns, and integration of the aromatic and amine protons.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and chemical environment of the carbon atoms.

Table 2: Expected NMR Data for this compound

NucleusExpected Chemical Shift (ppm)Description
¹H7.0 - 7.5Complex multiplets corresponding to the aromatic protons.
¹H~5.7 (broad singlet)N-H proton (can be confirmed by D₂O exchange).
¹³C115 - 145Multiple signals in the aromatic region.
¹³C~123Signal corresponding to the C-Br carbons.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Acquire a background spectrum of the empty sample compartment.

  • Place a small amount of the solid sample on the ATR crystal or prepare a KBr pellet.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3300 - 3400N-H stretching
3000 - 3100Aromatic C-H stretching
1580 - 1600C=C aromatic ring stretching
1200 - 1350C-N stretching
500 - 700C-Br stretching

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Protocol:

  • Technique: Electrospray ionization (ESI) is a common technique for diarylamines.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into the mass spectrometer. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • High-Resolution MS (HRMS): For precise mass determination to confirm the elemental formula.

Table 4: Expected Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zNotes
[M+H]⁺327.9176~327.9The isotopic pattern will be characteristic of a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes).
Chromatographic Analysis

A. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Protocol:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid) is a common choice.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

  • Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

B. Gas Chromatography (GC)

GC can also be used for purity assessment, especially for volatile derivatives.

Protocol:

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 150 °C), ramp to a higher temperature (e.g., 280 °C).

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Further Characterization

A. Elemental Analysis

This technique determines the percentage composition of elements (C, H, N) in the compound, which should match the theoretical values for the molecular formula.

Protocol:

  • Submit a pure, dry sample (typically 2-3 mg) to an analytical laboratory for CHN analysis.

  • Compare the experimental percentages with the calculated values.

Table 5: Theoretical Elemental Composition of this compound (C₁₂H₉Br₂N)

ElementTheoretical Percentage
Carbon (C)44.07%
Hydrogen (H)2.77%
Nitrogen (N)4.28%

B. Thermal Analysis (TGA/DSC)

Thermal analysis provides information on the thermal stability, melting point, and decomposition of the compound.[3]

Protocol:

  • Instrumentation: Use a simultaneous TGA/DSC instrument.

  • Sample: Place a small amount of the sample (5-10 mg) in an aluminum pan.

  • Atmosphere: Run the analysis under an inert atmosphere (e.g., nitrogen).

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 600 °C).

  • Data Analysis: The DSC curve will show endothermic events like melting, while the TGA curve will indicate mass loss due to decomposition.

C. Electrochemical Analysis

Cyclic voltammetry can be used to study the redox properties of this compound derivatives.[1][4]

Protocol:

  • Electrochemical Cell: A three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Concentration: Prepare a solution of the this compound derivative in the electrolyte solution.

  • Procedure: Scan the potential between a set range and record the resulting current to observe oxidation and reduction peaks.

D. X-ray Crystallography

For obtaining an unambiguous three-dimensional structure, single-crystal X-ray diffraction is the gold standard, provided that suitable single crystals can be grown.

Protocol:

  • Grow single crystals of the compound by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

  • Collect diffraction data at a low temperature (e.g., 100 K).

  • Solve and refine the crystal structure using appropriate software. The resulting data will provide precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.[5]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(3-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of bis(3-bromophenyl)amine synthesis.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination reaction to synthesize this compound is giving a low yield. What are the common causes?

Low yields in this reaction can stem from several factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. For the coupling of aryl bromides with anilines, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos often give good results. The catalyst system needs to be optimized for this specific transformation.

  • Base Selection: The choice of base is crucial and can be solvent-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, weaker bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly with sensitive functional groups. The base must be strong enough to deprotonate the amine-palladium complex.[1]

  • Solvent Quality: Anhydrous and deoxygenated solvents are essential for the success of palladium-catalyzed cross-coupling reactions. Toluene and dioxane are common solvents for the Buchwald-Hartwig amination. The presence of water or oxygen can lead to catalyst deactivation and side reactions.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of side products, such as dehalogenated starting materials.

  • Purity of Reagents: The purity of 3-bromoaniline and any other reagents is important. Impurities can interfere with the catalytic cycle.

Q2: I am observing the formation of side products in my reaction. What are the likely impurities and how can I minimize them?

Common side products in the Buchwald-Hartwig amination include:

  • Hydrodehalogenation: The bromo group on the starting material can be replaced by a hydrogen atom, leading to the formation of aniline and bromobenzene. This is often caused by β-hydride elimination from the palladium-amido intermediate.[1] Using bulky ligands can often suppress this side reaction.

  • Homocoupling of Aryl Halides: While less common, the formation of biphenyl species can occur.

  • Oxidized Phosphine Ligands: The phosphine ligands can be oxidized, leading to catalyst deactivation. Maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction is crucial.

To minimize side products, ensure all reagents and solvents are pure and the reaction is conducted under strictly anhydrous and anaerobic conditions. Optimization of the catalyst, ligand, base, and temperature is key.

Q3: What are the best methods for purifying this compound?

Purification of this compound can typically be achieved by:

  • Column Chromatography: Flash column chromatography on silica gel is a common method for separating the desired product from unreacted starting materials, catalyst residues, and side products. A gradient of ethyl acetate in hexanes is a typical eluent system.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective final purification step to obtain highly pure material. Solvents such as ethanol or hexanes can be suitable for recrystallization.[2]

Q4: Can I use the Ullmann condensation instead of the Buchwald-Hartwig amination for this synthesis?

Yes, the Ullmann condensation is a viable alternative for the synthesis of diarylamines.[3][4] It typically involves the use of a copper catalyst. Traditional Ullmann conditions often require high temperatures, but modern protocols with the use of ligands can allow the reaction to proceed under milder conditions. For the synthesis of this compound, an Ullmann approach would involve the reaction of 3-bromoaniline with 1,3-dibromobenzene or the self-condensation of 3-bromoaniline in the presence of a copper catalyst. Optimization of the copper source (e.g., CuI, Cu₂O), ligand (e.g., L-proline, N,N'-dimethylethylenediamine), base (e.g., K₂CO₃, KOH), and solvent would be necessary to achieve a good yield.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst- Use a fresh batch of palladium catalyst and ligand.- Ensure the catalyst is properly handled under an inert atmosphere.
Incorrect base- Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). The optimal base can be substrate and ligand dependent.
Low reaction temperature- Gradually increase the reaction temperature in increments of 10 °C.
Poor quality solvent/reagents- Use anhydrous, deoxygenated solvents.- Purify starting materials if necessary.
Formation of Significant Side Products (e.g., debromination) Reaction temperature too high- Lower the reaction temperature.
Inappropriate ligand- Use a bulkier phosphine ligand to suppress side reactions.
Prolonged reaction time- Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.
Difficulty in Product Purification Co-elution of impurities- Try different solvent systems for column chromatography.- Consider a different purification technique, such as preparative TLC or recrystallization.
Catalyst residue contamination- Pass the crude product through a plug of silica gel or celite before further purification.

Data Presentation

Table 1: Comparison of Reaction Conditions for Diarylamine Synthesis
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (0.133)DPEPhos (0.190)NaOtBuToluene1500.568[2]

Note: This reaction was performed under microwave irradiation.

Experimental Protocols

Buchwald-Hartwig Synthesis of Bis(4-bromophenyl)amine (Adaptable for this compound)

This protocol is for the synthesis of bis(4-bromophenyl)amine and can be adapted for the synthesis of this compound by substituting 4-bromoaniline and 1-bromo-4-iodobenzene with 3-bromoaniline and 1-bromo-3-iodobenzene, respectively.

Materials:

  • 3-Bromoaniline

  • 1-Bromo-3-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • (Oxydi-2,1-phenylene)bis(diphenylphosphine) (DPEPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

  • Ethanol

Procedure: [2]

  • To a flame-dried microwave vial, add sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene to the vial.

  • Add 3-bromoaniline (1.0 equivalent) and 1-bromo-3-iodobenzene (1.0 equivalent) to the stirred suspension.

  • Add DPEPhos (0.008 equivalents) and Pd(OAc)₂ (0.006 equivalents) to the mixture.

  • Seal the vial and heat it in a microwave reactor at 150 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with dichloromethane and wash with water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺Br⁻ OA_complex->Amine_complex + R'R''NH Amido_complex Ar-Pd(II)(NR'R'')L₂ Amine_complex->Amido_complex - HBr (Base) Amido_complex->Pd0 Reductive Elimination product Ar-NR'R'' Amido_complex->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound check_reagents Check Purity and Quality of Reagents and Solvents start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp.) check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Impurity Found & Corrected optimize_catalyst Optimize Catalyst and Ligand check_conditions->optimize_catalyst Conditions OK check_conditions->success Conditions Corrected optimize_base Optimize Base optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Yield Improved optimize_temp_time Optimize Temperature and Time optimize_base->optimize_temp_time No Improvement optimize_base->success Yield Improved purification Review Purification Method optimize_temp_time->purification No Improvement optimize_temp_time->success Yield Improved purification->start Ineffective purification->success Method Optimized

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of Bis(3-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of bis(3-bromophenyl)amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the product.

Q2: What are some suitable solvents for the recrystallization of this compound?

A2: While specific solvent systems for this compound are not extensively reported, ethanol has been successfully used for the recrystallization of the related compound, bis(4-bromophenyl)amine. A good starting point for solvent screening would include single solvents like ethanol, methanol, or toluene, and mixed solvent systems such as hexane/ethyl acetate or hexane/dichloromethane. The ideal solvent should dissolve the compound at an elevated temperature but exhibit low solubility at room temperature.

Q3: What type of stationary and mobile phases are recommended for column chromatography of this compound?

A3: For the column chromatography of this compound, a standard silica gel stationary phase is typically effective. The mobile phase, or eluent, is usually a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate or dichloromethane. The optimal ratio of these solvents needs to be determined empirically, often by using thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities.

Q4: What are the likely impurities I might encounter in my crude this compound?

A4: The impurities in your crude product will largely depend on the synthetic route used. If a Buchwald-Hartwig amination or Ullmann condensation was employed, potential impurities could include:

  • Unreacted starting materials: 3-bromoaniline and 1,3-dibromobenzene (or other aryl halide).

  • Catalyst residues: Palladium or copper complexes.

  • Side products: Homocoupled products of the starting materials or products of side reactions.

  • Ligand residues: Phosphine ligands or their oxides from a Buchwald-Hartwig reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Product does not crystallize upon cooling. The solution is not saturated; too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. Seeding the solution with a small crystal of pure product can also induce crystallization.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the cooling process is too rapid.Use a lower-boiling point solvent or a mixed solvent system. Ensure the solution cools slowly and without disturbance.
Low recovery of pure product. The product has significant solubility in the cold solvent. The crystals were washed with too much cold solvent.Cool the solution in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC. The eluent system is not optimal.Systematically vary the polarity of the eluent. For non-polar compounds, increase the proportion of the non-polar solvent. For polar compounds, increase the proportion of the polar solvent.
Product streaks on the TLC plate or column. The compound is too polar for the eluent, or it is interacting strongly with the silica gel (acidic).Add a small amount of a polar solvent like methanol to the eluent. To mitigate interaction with acidic silica, a small amount of a basic additive like triethylamine (0.1-1%) can be added to the eluent.
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system. A gradient elution, where the polarity of the mobile phase is increased over time, can be effective.
Colored impurities co-elute with the product. Impurities have similar polarity to the product.Try a different solvent system or a different stationary phase (e.g., alumina). Pre-treating the crude material with activated charcoal before chromatography can also help.
Suspected palladium or copper catalyst contamination in the purified product. The catalyst was not fully removed during the work-up.Before chromatography, wash the organic layer with an aqueous solution of a suitable chelating agent (e.g., sodium sulfide solution for palladium, or an ammonium hydroxide solution for copper). Filtering the crude product through a plug of silica gel or celite can also help remove catalyst residues.

Experimental Protocols

The following are general experimental protocols that can be adapted for the purification of this compound.

Recrystallization Protocol

This protocol is adapted from the purification of the related compound, bis(4-bromophenyl)amine, which yielded a 68% recovery.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol. Start with a small volume of ethanol and add more incrementally until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the eluent (e.g., a mixture of hexane and ethyl acetate) to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution).

  • Fraction Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

The following table summarizes purification data for the related compound, bis(4-bromophenyl)amine, which can serve as a useful reference.

Purification Method Compound Solvent/Eluent Yield (%) Purity
Recrystallizationbis(4-bromophenyl)amineEthanol68Not specified

Note: This data is for a related isomer and should be used as a starting point for optimizing the purification of this compound.

Visualizations

The following diagrams illustrate logical workflows for selecting a purification method and troubleshooting common issues.

Purification_Method_Selection start Crude this compound check_impurities Assess Impurity Profile (TLC) start->check_impurities major_impurities Are there significant, separable impurities? check_impurities->major_impurities Yes minor_impurities Are impurities minor or closely related? check_impurities->minor_impurities No column_chromatography Perform Column Chromatography major_impurities->column_chromatography recrystallization Attempt Recrystallization minor_impurities->recrystallization pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product Troubleshooting_Workflow start Purification Issue Encountered identify_method Identify Purification Method start->identify_method recrystallization_issue Recrystallization Problem identify_method->recrystallization_issue Recrystallization chromatography_issue Chromatography Problem identify_method->chromatography_issue Chromatography no_crystals No Crystals Form recrystallization_issue->no_crystals oiling_out Product Oils Out recrystallization_issue->oiling_out poor_separation Poor Separation chromatography_issue->poor_separation streaking Compound Streaking chromatography_issue->streaking concentrate Concentrate Solution no_crystals->concentrate Solution slow_cool Ensure Slow Cooling oiling_out->slow_cool Solution optimize_eluent Optimize Eluent poor_separation->optimize_eluent Solution add_modifier Add Mobile Phase Modifier (e.g., TEA) streaking->add_modifier Solution

Technical Support Center: Optimizing Buchwald-Hartwig Conditions for Bis(3-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Buchwald-Hartwig amination to synthesize triarylamines from bis(3-bromophenyl)amine.

Troubleshooting Guide

This guide addresses common issues encountered during the palladium-catalyzed N-arylation of this compound.

Question: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in a Buchwald-Hartwig reaction with a challenging substrate like this compound can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For sterically hindered and electron-rich diarylamines, specialized ligands are often necessary to promote efficient oxidative addition and reductive elimination[1][2].

    • Recommendation: Switch to sterically demanding, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos. These have demonstrated success in challenging amination reactions[1][3]. Consider using a pre-catalyst, like a G3 or G4 palladacycle, for more reliable formation of the active Pd(0) species[4][5].

  • Base Selection: The base plays a crucial role in the deprotonation of the amine. Strong, non-nucleophilic bases are typically required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if base-sensitive functional groups are present, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be tested, though they may require higher reaction temperatures[6][7]. The solubility of the base can also be a factor; some reactions benefit from using lithium bis(trimethylsilyl)amide (LiHMDS)[8].

  • Solvent Choice: The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.

    • Recommendation: Toluene and 1,4-dioxane are commonly used solvents for Buchwald-Hartwig reactions[9]. Ensure your solvent is freshly distilled or sourced from a system that guarantees low water and oxygen content.

  • Reaction Temperature: Higher temperatures are often required for challenging couplings.

    • Recommendation: If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C[4].

  • Reagent Purity: Impurities in the starting materials, particularly the amine, can poison the catalyst.

    • Recommendation: Purify the this compound before use.

Question: I am observing significant amounts of side products, such as hydrodehalogenation of my aryl bromide. What can I do to minimize this?

Answer:

Hydrodehalogenation, where the aryl bromide is reduced to an arene, is a common side reaction. It can be minimized by addressing the following:

  • Ligand Choice: The ligand can influence the rate of reductive elimination versus side reactions.

    • Recommendation: Using bulky, electron-rich ligands can often favor the desired C-N bond formation[3][6].

  • Water Content: Traces of water in the reaction mixture can be a source of protons for hydrodehalogenation.

    • Recommendation: Rigorously dry all reagents, solvents, and glassware.

  • Base: The choice and purity of the base can be a factor.

    • Recommendation: Ensure the base is of high purity and handled under inert conditions.

Question: The reaction is sluggish and does not go to completion, even after extended reaction times. How can I increase the reaction rate?

Answer:

A sluggish reaction can often be accelerated by optimizing the reaction parameters:

  • Catalyst Loading: For difficult substrates, a higher catalyst loading may be necessary.

    • Recommendation: Increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%.

  • Ligand-to-Palladium Ratio: The ratio of ligand to palladium can be crucial.

    • Recommendation: For monodentate ligands, a ligand-to-palladium ratio of 1.5:1 to 2:1 is often optimal.

  • Concentration: The reaction concentration can impact the rate.

    • Recommendation: While a range of concentrations can be effective, ensure all reagents are fully dissolved. If solubility is an issue, consider a different solvent or a solvent mixture[4].

Frequently Asked Questions (FAQs)

Q1: What is the best palladium precursor for the amination of this compound?

A1: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient[4][6]. For challenging substrates like diarylamines, using a pre-catalyst such as a palladacycle (e.g., XPhos Pd G3) is often more reliable as it provides a well-defined source of the active catalyst[4].

Q2: Which class of ligands is most suitable for coupling a diarylamine like this compound?

A2: Sterically hindered and electron-rich dialkylbiaryl phosphine ligands are generally the most effective for coupling challenging nucleophiles like diarylamines[2]. Ligands such as RuPhos, BrettPhos, and XPhos have been developed to facilitate the amination of a wide range of amines, including those that are sterically demanding or have lower nucleophilicity[1][3].

Q3: What is the recommended base for this reaction?

A3: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most commonly used and often the most effective base for Buchwald-Hartwig aminations[4]. If your substrate is sensitive to strong bases, alternatives like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be explored, although they may necessitate higher reaction temperatures or longer reaction times[7].

Q4: What are the ideal solvent and temperature conditions?

A4: Anhydrous and deoxygenated toluene or 1,4-dioxane are standard solvents for this reaction[9]. The reaction temperature is typically in the range of 80-110 °C[4]. For a challenging substrate like this compound, starting at a higher temperature (e.g., 100 °C) is advisable.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture (under inert atmosphere) and analyzing them by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound
  • Preparation: In a glovebox, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), ligand (if not using a pre-catalyst), and base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove insoluble inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: General Conditions for Buchwald-Hartwig Amination of Challenging Aryl Amines

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Palladacycle Pre-catalyst (G3, G4)Pre-catalysts provide a more reliable source of active Pd(0)[4].
Ligand RuPhos, BrettPhos, XPhosBulky, electron-rich ligands facilitate coupling of hindered amines[1][3].
Base NaOtBu or K₃PO₄Strong, non-nucleophilic bases are effective; K₃PO₄ is an option for base-sensitive substrates[4][6].
Solvent Toluene or 1,4-Dioxane (anhydrous, deoxygenated)Common, effective, and relatively high-boiling solvents.
Temperature 80 - 110 °CHigher temperatures are often needed for less reactive substrates[4].
Catalyst Loading 1 - 5 mol%Higher loading may be required for difficult couplings.
Reactant Ratio 1.2 - 1.5 equiv. of amineA slight excess of the amine can help drive the reaction to completion.

Visualization

Buchwald_Hartwig_Troubleshooting start Low or No Conversion catalyst Check Catalyst and Ligand start->catalyst base Evaluate Base start->base solvent_temp Assess Solvent and Temperature start->solvent_temp reagents Verify Reagent Purity start->reagents catalyst_sol Use Bulky Ligand (e.g., RuPhos) Use Pre-catalyst catalyst->catalyst_sol Action base_sol Use Strong Base (NaOtBu) Consider Weaker Base for Sensitive Substrates base->base_sol Action solvent_temp_sol Ensure Anhydrous/Deoxygenated Solvent Increase Temperature (100-110 °C) solvent_temp->solvent_temp_sol Action reagents_sol Purify Starting Materials reagents->reagents_sol Action success Improved Yield catalyst_sol->success base_sol->success solvent_temp_sol->success reagents_sol->success

A troubleshooting workflow for low conversion in the Buchwald-Hartwig amination.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Amination Reactions with Bis(3-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with palladium catalyst deactivation during the Buchwald-Hartwig amination of bis(3-bromophenyl)amine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Q1: My reaction shows low or no conversion of this compound. What are the potential causes related to catalyst deactivation?

A1: Low or no conversion is a common issue that can often be traced back to the deactivation of the palladium catalyst. Several factors could be at play:

  • Palladium Black Formation: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black. This is often visible as a black solid in the reaction mixture. This can be caused by poor ligand choice, high temperatures, or the presence of impurities.

  • Ligand Degradation: The phosphine ligands crucial for stabilizing the catalytic species can degrade, particularly in the presence of trace oxygen or moisture, or at elevated temperatures.

  • Inhibition by Substrate or Product: Diarylamines, such as this compound and the triarylamine product, can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover.

  • Incorrect Catalyst Precursor or Activation: If using a Pd(II) precatalyst, incomplete reduction to the active Pd(0) species can lead to low activity.[1]

Troubleshooting Steps:

  • Optimize Ligand Choice: Bulky, electron-rich phosphine ligands are generally preferred for Buchwald-Hartwig aminations as they promote reductive elimination and stabilize the palladium center.[2] Consider screening different ligands.

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

  • Control Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature.

  • Use a Pre-catalyst: Consider using a well-defined Pd(0) pre-catalyst to bypass potential issues with in-situ reduction.

Issue 2: Reaction Stalls Before Completion

Q2: My reaction starts well but stalls before reaching full conversion. What could be causing this premature catalyst deactivation?

A2: A stalling reaction often indicates that the catalyst is active initially but deactivates over the course of the reaction. Potential causes include:

  • Product Inhibition: As the triarylamine product concentration increases, it may begin to inhibit the catalyst by coordinating to the palladium center and slowing down the catalytic cycle.

  • Slow Ligand Degradation: The ligand may be slowly degrading over the reaction time, leading to a gradual loss of active catalyst.

  • Formation of Off-Cycle Species: The catalyst may be diverted into inactive "off-cycle" palladium complexes that do not participate in the desired reaction.

Troubleshooting Steps:

  • Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can prevent the formation of inactive dimeric species.

  • Modify Ligand-to-Metal Ratio: An excess of ligand can sometimes help to stabilize the catalyst and prevent deactivation. Experiment with a slightly higher ligand-to-palladium ratio.

  • Staged Addition of Reagents: In some cases, slow addition of the aryl halide or base can help to maintain a low concentration of potentially inhibiting species.

Frequently Asked Questions (FAQs)

Q3: Can the this compound substrate itself contribute to catalyst deactivation?

A3: Yes, the structure of this compound can present challenges. As a diarylamine, it is a relatively weak nucleophile and can be sterically hindered. More importantly, both the starting material and the triarylamine product can act as ligands for the palladium catalyst. If this binding is too strong, it can lead to the formation of stable, catalytically inactive complexes, effectively poisoning the catalyst.

Q4: What role does the choice of base play in catalyst stability?

A4: The base is critical not only for the reaction mechanism but also for catalyst stability. A base that is too strong or has poor solubility can lead to side reactions and promote the formation of palladium black. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base should be optimized for the specific substrate and ligand system. For instance, weaker bases like Cs₂CO₃ may be beneficial if the substrates are sensitive to strong bases.

Q5: Are there any common side reactions that I should be aware of?

A5: A common side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, where the bromine atom is replaced by a hydrogen atom. This non-productive pathway consumes the starting material and is often a sign of catalyst decomposition or the presence of water. Another potential side reaction is β-hydride elimination, though this is less common with aryl amines.

Data Presentation

Table 1: Representative Effect of Ligand and Solvent on Yield in a Generic Diarylamine Coupling

EntryLigandSolventTemperature (°C)Yield (%)
1RuPhosToluene10085
2XPhosDioxane10092
3JohnPhosToluene11078
4tBuXPhosCPME9095

Note: This table provides illustrative data. Optimal conditions for this compound may vary and require experimental screening.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol outlines a method for screening different palladium catalysts and ligands for the amination of this compound.

Materials:

  • This compound

  • Aryl halide or amine coupling partner

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligands (e.g., RuPhos, XPhos, JohnPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • In a glovebox, add the palladium pre-catalyst (e.g., 1 mol%) and the phosphine ligand (e.g., 1.5 mol%) to a reaction vial.

  • Add this compound (1.0 equiv), the coupling partner (1.2 equiv), and the base (1.4 equiv).

  • Add the anhydrous, degassed solvent to achieve the desired concentration.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated heating block and stir for the desired reaction time.

  • After cooling to room temperature, quench the reaction and analyze the crude mixture by a suitable method (e.g., GC-MS or LC-MS) to determine the conversion and yield.

  • Repeat the procedure with different ligands, solvents, bases, and temperatures to identify the optimal conditions.

Visualizations

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Deactivation Deactivation Pd(0)L->Deactivation Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine Coordination R'R''NH Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Amine Coordination->Ar-Pd(II)-NHR'R''(L) Deprotonation Deprotonation Ar-Pd(II)-NHR'R''(L)->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Pd Black Pd Black Deactivation->Pd Black

Caption: Catalytic cycle of the Buchwald-Hartwig amination and a deactivation pathway.

Troubleshooting_Workflow Start Low Yield/ No Reaction Check_Inert Verify Inert Atmosphere Start->Check_Inert Analyze_Side_Products Identify Side Products (GC-MS) Start->Analyze_Side_Products Stalled Reaction Check_Reagents Check Reagent Purity & Dryness Check_Inert->Check_Reagents Optimize_Ligand Screen Different Ligands Check_Reagents->Optimize_Ligand Optimize_Base Screen Different Bases Optimize_Ligand->Optimize_Base Optimize_Temp Vary Reaction Temperature Optimize_Base->Optimize_Temp Optimize_Temp->Analyze_Side_Products Success Improved Yield Analyze_Side_Products->Success

Caption: A logical workflow for troubleshooting palladium-catalyzed amination reactions.

References

Technical Support Center: Recrystallization of Bis(3-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the recrystallization of bis(3-bromophenyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If the compound is not dissolving, you can try adding more solvent in small increments. However, be mindful that using too much solvent will reduce your final yield.[1][2] If a significant amount of solid remains after adding a reasonable amount of hot solvent, it is possible you have insoluble impurities. In this case, you should perform a hot filtration to remove these impurities before allowing the solution to cool.[3][4]

Q3: No crystals are forming upon cooling. What is the problem?

A3: This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is too dilute, the saturation point will not be reached upon cooling. Try evaporating some of the solvent to concentrate the solution and then attempt to cool it again.[5][6]

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a small seed crystal of pure this compound.[1][5]

  • Cooling too quickly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: My product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities.[5] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Vigorous stirring as the solution cools can also sometimes help to promote crystal formation from the oil.

Q5: What is a typical recovery yield for recrystallization?

A5: A typical recovery yield for a single recrystallization is generally in the range of 70-80%. However, this can be significantly lower if the starting material is very impure or if excessive solvent is used. Some loss of product is unavoidable as the compound will have some solubility in the cold solvent.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Yield 1. Too much solvent used.2. The solution was not cooled sufficiently.3. Premature crystallization during hot filtration.1. Evaporate some of the solvent and re-cool.2. Cool the flask in an ice-salt bath.3. Use a pre-heated funnel for hot filtration and use a slight excess of hot solvent, then evaporate to the saturation point.
Formation of an Oil Instead of Crystals 1. The melting point of the solute is below the boiling point of the solvent.2. The solution is cooling too rapidly.3. High concentration of impurities.1. Reheat to dissolve the oil, add more solvent, and cool slowly.2. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.3. Consider purifying by another method, like column chromatography, before recrystallization.
Colored Impurities in Crystals 1. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause it to boil over.
Crystals Form in the Funnel During Hot Filtration 1. The solution is cooling and becoming saturated in the funnel.1. Use a stemless or short-stemmed funnel and pre-heat it with hot solvent or a heat lamp.2. Keep the solution at a rolling boil and filter small portions at a time.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes will need to be optimized based on preliminary solubility tests.

1. Solvent Selection:

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • Add a few drops of a different potential solvent (e.g., ethanol, ethyl acetate, hexane, toluene) to each test tube at room temperature. Observe the solubility. A suitable solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes with the undissolved solid. A good solvent will dissolve the compound when hot.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[2]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Continue to draw air through the crystals for several minutes to help them dry.

6. Drying:

  • Transfer the crystals to a watch glass and allow them to air dry completely. For a more thorough drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Quantitative Data

Property This compound Bis(4-bromophenyl)amine
Molecular Formula C₁₂H₉Br₂NC₁₂H₉Br₂N
Molecular Weight 327.01 g/mol [5]327.01 g/mol
Melting Point Not available105-108 °C
Appearance Not availableWhite to off-white powder/crystal
Solubility Not specifiedSoluble in Methanol[7]

Visualizations

Troubleshooting Workflow for Recrystallization

G start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Product 'Oils Out'? cool->oiling_out crystals_form Crystals Form? collect Collect Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No end Pure Crystals Obtained collect->end troubleshoot_no_crystals Too much solvent? Evaporate some solvent no_crystals->troubleshoot_no_crystals induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce_crystallization troubleshoot_no_crystals->cool induce_crystallization->cool oiling_out->crystals_form No handle_oil Reheat, add more solvent, cool slowly oiling_out->handle_oil Yes handle_oil->cool G cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation solvent_selection 1. Solvent Selection dissolution 2. Dissolution in Minimal Hot Solvent solvent_selection->dissolution hot_filtration 3. Hot Filtration (if needed) dissolution->hot_filtration crystallization 4. Slow Cooling & Crystallization hot_filtration->crystallization vacuum_filtration 5. Vacuum Filtration crystallization->vacuum_filtration washing 6. Wash with Ice-Cold Solvent vacuum_filtration->washing drying 7. Drying washing->drying end End drying->end start Start start->solvent_selection

References

Technical Support Center: Purification of Bis(3-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from bis(3-bromophenyl)amine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via Buchwald-Hartwig amination?

A1: Common impurities include:

  • Unreacted starting materials: 3-bromoaniline and the aryl bromide coupling partner.

  • Catalyst residues: Palladium-based catalysts and phosphine ligands.

  • Side-products: These can include dehalogenated starting materials or products, as well as products from side reactions like beta-hydride elimination.[1][2]

  • Homocoupling products: Formation of biphenyl-type compounds from the aryl bromide.

Q2: What is the recommended first step to purify the crude this compound product?

A2: A standard workup procedure is the recommended first step. This typically involves diluting the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), followed by washing with water or brine to remove inorganic salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt like magnesium sulfate and concentrated under reduced pressure.

Q3: How can I effectively remove the palladium catalyst from my product?

A3: Several methods can be employed to remove residual palladium catalyst:

  • Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite. This is effective at removing insoluble palladium species.

  • Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from the palladium catalyst and other organic impurities.

  • Activated Carbon: Treatment of the crude product solution with activated carbon can help adsorb residual palladium.

Q4: My purified this compound is still showing minor impurities by NMR. What further purification steps can I take?

A4: For high purity, recrystallization is a highly effective final purification step. The choice of solvent is critical. For diarylamines, which are often crystalline solids, a non-polar solvent or a solvent mixture is often a good starting point.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction.* Ensure all reagents are pure and the solvent is anhydrous. * Optimize reaction time and temperature. Buchwald-Hartwig reactions are often sensitive to these parameters. * Screen different palladium catalysts, ligands, and bases. The choice of these reagents is crucial for efficient coupling.[1][3]
Presence of significant amounts of starting material (3-bromoaniline) Inefficient coupling.* Increase the equivalents of the aryl bromide coupling partner slightly (e.g., 1.1 to 1.2 equivalents). * As mentioned above, optimize the catalyst system (catalyst, ligand, base).
Product streaks on the silica gel column during chromatography. Basic nature of the amine product interacting with the acidic silica gel.* Add a small amount of a volatile base, like triethylamine (0.1-1%), to the eluent system.[4] * Use an alternative stationary phase, such as alumina or amine-functionalized silica.[5]
Difficulty in finding a suitable recrystallization solvent. The product is either too soluble or insoluble in common solvents.* Use a binary solvent system. Dissolve the compound in a good solvent at an elevated temperature and then add a poor solvent dropwise until the solution becomes turbid. Allow it to cool slowly. * For amines, consider recrystallization from a non-polar solvent like hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate.
Brown or dark-colored product after purification. Residual palladium catalyst or oxidized impurities.* Ensure thorough removal of the palladium catalyst using the methods described in the FAQs. * Consider a final wash with a reducing agent solution (e.g., sodium thiosulfate) during the workup if oxidation is suspected.

Experimental Protocols

Synthesis of this compound via Buchwald-Hartwig Coupling (Adapted Protocol)

This protocol is adapted from a similar synthesis of a bis(bromophenyl)amine isomer and may require optimization for the 3-bromo isomer.[6]

Reagents and Materials:

  • 3-bromoaniline

  • 1-bromo-3-iodobenzene (or another suitable aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • DPEPhos (Bis(2-diphenylphosphinophenyl)ether)

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Dichloromethane

  • Water

  • Magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add sodium tert-butoxide (1.4 equivalents), 3-bromoaniline (1.0 equivalent), and anhydrous toluene.

  • Add 1-bromo-3-iodobenzene (1.0 equivalent) dropwise to the stirred mixture.

  • Add the palladium catalyst, palladium(II) acetate (e.g., 2 mol%), and the ligand, DPEPhos (e.g., 4 mol%).

  • Heat the reaction mixture under an inert atmosphere. The original protocol used microwave irradiation at 150°C for 30 minutes; conventional heating at a suitable temperature (e.g., 80-110°C) for several hours may also be effective and should be monitored by TLC or LC-MS.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane and wash with water (3 x volume of organic layer).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be further purified by recrystallization from ethanol to yield the final product.[6]

Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexanes.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased. For amines, adding 0.1-1% triethylamine to the eluent can prevent streaking.[4]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Representative Yield for a Bis(bromophenyl)amine Synthesis

ProductReaction TypeCatalyst SystemBaseSolventYieldReference
Bis(2-bromophenyl)amineBuchwald-HartwigPd(OAc)₂ / DPEPhosSodium t-butoxideToluene68%[6]

Note: This yield is for a different isomer and should be considered as a reference point. Yields for this compound may vary depending on the specific reaction conditions.

Visualizations

Buchwald_Hartwig_Amination Aryl_Halide Aryl Halide (e.g., 1-bromo-3-iodobenzene) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Amine Amine (3-bromoaniline) Ligand_Exchange Ligand Exchange Amine->Ligand_Exchange Pd_0_L2 Pd(0)Ln (Active Catalyst) Pd_0_L2->Oxidative_Addition Pd_II_Complex Ar-Pd(II)-X(Ln) Oxidative_Addition->Pd_II_Complex Pd_II_Complex->Ligand_Exchange Amine_Coordination Ar-Pd(II)-Amine(Ln) Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex Ar-Pd(II)-Amido(Ln) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd_0_L2 Catalyst Regeneration Product This compound Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Impurity_Removal_Workflow Crude_Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Extraction & Washing) Crude_Reaction_Mixture->Aqueous_Workup Removal_of_Inorganics Removal of Inorganic Salts & Water-Soluble Impurities Aqueous_Workup->Removal_of_Inorganics Concentration Concentration Aqueous_Workup->Concentration Crude_Product Crude Organic Product Concentration->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Removal_of_Catalyst_SideProducts Removal of Catalyst Residues, Unreacted Starting Materials, & Side-Products Column_Chromatography->Removal_of_Catalyst_SideProducts Partially_Purified Partially Purified Product Column_Chromatography->Partially_Purified Recrystallization Recrystallization Partially_Purified->Recrystallization High_Purity_Product High Purity This compound Recrystallization->High_Purity_Product Troubleshooting_Logic Start Analysis of Crude Product (e.g., TLC, LC-MS, NMR) Major_Impurities Major Impurities Present? Start->Major_Impurities Unreacted_SM Unreacted Starting Materials? Major_Impurities->Unreacted_SM Yes Initial_Purification Perform Initial Purification (Workup, Chromatography) Major_Impurities->Initial_Purification No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Reaction Yes Unknown_Side_Products Unknown Side Products? Unreacted_SM->Unknown_Side_Products No Optimize_Reaction->Start Re-run Reaction Adjust_Catalyst Adjust Catalyst System (Catalyst, Ligand, Base) Unknown_Side_Products->Adjust_Catalyst Yes Unknown_Side_Products->Initial_Purification No Adjust_Catalyst->Start Re-run Reaction Minor_Impurities Minor Impurities After Initial Purification? Recrystallize Perform Recrystallization Minor_Impurities->Recrystallize Yes Pure_Product Pure Product Minor_Impurities->Pure_Product No Recrystallize->Pure_Product Initial_Purification->Minor_Impurities

References

Technical Support Center: Cross-Coupling of Bis(3-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triarylamines via the palladium-catalyzed cross-coupling of bis(3-bromophenyl)amine.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful cross-coupling reaction with this compound?

A1: The judicious choice of the supporting phosphine ligand is paramount for a successful outcome.[1] The ligand influences catalyst activity, stability, and selectivity, directly impacting the reaction yield and purity of the desired triarylamine product.[2] Different ligands can be screened to find the optimal conditions for your specific substrate and coupling partner.

Q2: Which palladium precursor is recommended for this reaction?

A2: While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used palladium sources, modern precatalysts, such as Buchwald's G3 palladacycles, are often more reliable.[3] These precatalysts offer efficient and clean generation of the active LPd(0) species, leading to more consistent and reproducible results.[3]

Q3: What are the most common side reactions observed, and how can they be minimized?

A3: Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen), homocoupling of the starting materials, and formation of diaryl ether if water is present.[4] Minimizing these side reactions can be achieved by:

  • Ensuring an inert atmosphere: Thoroughly degas solvents and purge the reaction vessel with an inert gas like argon or nitrogen to prevent oxygen-driven homocoupling.

  • Using pure reagents: Impurities in the amine or aryl halide can lead to side reactions. It is recommended to purify amines by distillation or filtration through activated alumina.

  • Optimizing the ligand: Certain ligands are designed to promote the desired C-N bond formation and suppress side reactions. For instance, ligands like BrettPhos can help prevent over-arylation of primary amines.[2]

Q4: Can you suggest a starting set of conditions for the cross-coupling of this compound?

A4: A good starting point for a Buchwald-Hartwig amination of an aryl bromide is to use a palladium precatalyst with a suitable phosphine ligand, a strong base, and an appropriate solvent. For example, you could start with Pd₂(dba)₃ or a palladacycle precatalyst, a ligand such as BINAP or XantPhos, and a base like Cs₂CO₃ or NaOtBu in a solvent like toluene or dioxane.[2][5] Reaction temperatures typically range from 80-100 °C.[3] However, optimization of all reaction parameters is crucial for achieving the best results.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive Catalyst: The active Pd(0) species is not being generated efficiently.• If using a Pd(II) salt like Pd(OAc)₂, consider pre-activating the catalyst with the ligand before adding it to the reaction mixture.• Switch to a more reliable palladium precatalyst, such as a G3 palladacycle.[3]• Ensure the phosphine ligand is not degraded; use fresh, high-purity ligand.
Poor Ligand Choice: The selected ligand is not suitable for the specific substrates.• Screen a variety of phosphine ligands with different steric and electronic properties (e.g., Josiphos, RuPhos, BrettPhos).[2]• Consider the ligand's bite angle; for some systems, a specific bite angle is necessary for good conversion.[6]
Incorrect Base: The base may be too weak or not soluble enough in the reaction medium.• Switch to a stronger base like NaOtBu or LHMDS.[3][5]• If using a solid base, ensure it is finely ground to maximize surface area and improve mixing.
Sluggish Reaction: The reaction conditions are not forcing enough.• Increase the reaction temperature.• Increase the catalyst loading.
Low Yield with High Conversion Product Degradation: The desired triarylamine product may be unstable under the reaction conditions.• Try running the reaction at a lower temperature for a longer period.• Use a weaker base if the product is base-sensitive.
Homocoupling: The starting materials are coupling with themselves.• Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere.
Protodehalogenation: The aryl bromide is being reduced instead of coupled.• The choice of ligand can minimize reductive dehalogenation.[7] Experiment with different ligands.
Formation of Multiple Products Over-arylation: If coupling with a primary amine, bis-arylation might be occurring.• Use a ligand designed to control mono- vs. bis-arylation, such as BrettPhos.[2]
Functional Group Incompatibility: Other functional groups on the coupling partner are reacting.• Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) to avoid reactions with sensitive functional groups like esters or nitro groups.[8]

Ligand Performance Summary

The choice of ligand significantly impacts the outcome of the cross-coupling reaction. Below is a qualitative summary of the performance of different classes of phosphine ligands in Buchwald-Hartwig amination reactions.

Ligand ClassKey CharacteristicsTypical Applications & Performance
Monodentate Phosphines (e.g., P(o-tolyl)₃) First-generation ligands.Effective for some secondary amines, but generally less efficient and may not work well for primary amines.[7][9]
Bidentate Phosphines (e.g., BINAP, DPPF) Chelating ligands that stabilize the palladium center.Improved reactivity and yield for primary amines compared to first-generation ligands. Can prevent catalyst deactivation.[9][10]
Bulky, Electron-Rich Biaryl Phosphines (e.g., RuPhos, BrettPhos) Sterically hindered ligands that promote reductive elimination.Generally provide high catalytic activity and broad substrate scope, including for challenging aryl chlorides.[2][11] BrettPhos is noted for its ability to control mono- vs. bis-arylation.[2]
Wide Bite Angle Diphosphines (e.g., XantPhos) Ligands with a large P-Pd-P angle.The bite angle can be a critical parameter for achieving high yields in certain cross-coupling reactions.[5][6]

Experimental Protocols

A general procedure for the palladium-catalyzed cross-coupling of this compound is as follows. Note that this is a representative protocol and should be optimized for your specific coupling partner and available reagents.

General Procedure for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add the this compound, the amine coupling partner, and the degassed solvent.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter to remove inorganic salts. The filtrate can then be concentrated and the crude product purified by flash column chromatography.[12]

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Glassware reagents Add Pd Precursor, Ligand, & Base start->reagents add_substrates Add this compound, Amine, & Solvent reagents->add_substrates heat Heat & Stir (e.g., 80-100 °C) add_substrates->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor quench Cool & Dilute monitor->quench Reaction Complete filter Filter quench->filter purify Purify (Column Chromatography) filter->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Buchwald-Hartwig cross-coupling of this compound.

Troubleshooting_Logic start Low or No Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_reagents Are Reagents Pure? start->check_reagents catalyst_sol1 Switch to Precatalyst check_catalyst->catalyst_sol1 catalyst_sol2 Screen Ligands check_catalyst->catalyst_sol2 conditions_sol1 Increase Temperature check_conditions->conditions_sol1 conditions_sol2 Change Base/Solvent check_conditions->conditions_sol2 reagents_sol1 Purify Amine check_reagents->reagents_sol1 reagents_sol2 Degas Solvents Thoroughly check_reagents->reagents_sol2

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Managing Steric Hindrance in Bis(3-bromophenyl)amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bis(3-bromophenyl)amine. The focus is on overcoming challenges related to steric hindrance in common cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound, a sterically hindered secondary amine.

Question: Why am I getting low to no yield in my Buchwald-Hartwig amination of this compound?

Answer:

Low yields in the amination of sterically hindered substrates like this compound are a common issue.[1][2] The bulky nature of the two 3-bromophenyl groups can impede the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[3] Here is a systematic approach to troubleshoot this problem:

  • Evaluate Your Ligand Choice: The ligand is crucial for facilitating reactions with sterically demanding substrates.[4]

    • Increase Steric Bulk: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands are often effective.[4][5] Consider ligands with large cone angles.[6]

    • Consider N-Heterocyclic Carbenes (NHCs): NHC ligands can be excellent alternatives to phosphines for coupling sterically hindered substrates.[4]

  • Optimize the Base: The choice of base is critical and can significantly impact the reaction outcome.

    • Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be a good option, especially when dealing with base-sensitive functional groups.[5]

    • Ensure Anhydrous Conditions: Moisture can deactivate the base and the catalyst. Ensure all reagents and solvents are dry.

  • Adjust Reaction Temperature and Time:

    • Increase Temperature: Sterically hindered couplings often require higher temperatures to proceed at a reasonable rate. Try increasing the temperature in increments of 10-20 °C.

    • Extend Reaction Time: These reactions may require longer times to reach completion. Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time.

  • Check Catalyst and Reagent Quality:

    • Use a Pre-catalyst: Palladium pre-catalysts can be more active and consistent than generating the active Pd(0) species in situ.

    • Verify Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst.[7]

Question: My Suzuki coupling reaction with this compound is sluggish and gives a poor yield. What can I do?

Answer:

Slow reaction rates and low yields in Suzuki couplings with sterically hindered substrates are often due to an inefficient transmetalation step.[8] The bulky groups around the nitrogen can hinder the approach of the organoboron reagent to the palladium center. Here are some troubleshooting steps:

  • Ligand Selection is Key: As with C-N coupling, the ligand plays a pivotal role.

    • Use Bulky Monophosphine Ligands: Ligands like SPhos, XPhos, or RuPhos are designed for challenging couplings and can facilitate the reaction.

    • Experiment with Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is a good starting point for many bulky ligands.

  • Choice of Base and Boron Reagent:

    • Base Strength: A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to activate the boronic acid for transmetalation.[9]

    • Boronic Ester vs. Acid: In some cases, using a boronic ester (e.g., a pinacol ester) can be beneficial, particularly if the corresponding boronic acid is unstable.

  • Solvent System: The solvent can influence the solubility of the reagents and the reaction rate.

    • Aprotic Polar Solvents: Solvents like 1,4-dioxane, toluene, or DMF are commonly used. A mixture of an organic solvent with water (e.g., dioxane/water) can sometimes accelerate the reaction.

  • Temperature and Reaction Time:

    • Elevated Temperatures: These reactions often require heating to 80-110 °C.

    • Monitor Progress: Track the consumption of starting materials to avoid decomposition of the product at prolonged high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst system for reactions with this compound?

A1: There is no single "best" catalyst system, as the optimal choice depends on the specific reaction (e.g., amination, coupling partner). However, for sterically hindered diarylamines like this compound, catalyst systems based on bulky, electron-rich biarylphosphine ligands (e.g., those developed by Buchwald) or N-heterocyclic carbene (NHC) ligands are generally the most successful.[3][4] It is recommended to screen a small number of ligands to find the most effective one for your specific transformation.

Q2: Can I perform a double cross-coupling reaction on both bromine atoms of this compound in one step?

A2: A one-pot double cross-coupling is challenging due to the increasing steric hindrance after the first coupling, which deactivates the second bromine atom. A stepwise approach, where the first coupling is performed, followed by purification of the mono-substituted product and then a second coupling, is often more reliable and leads to higher overall yields.

Q3: What are common side reactions to watch out for?

A3: With palladium-catalyzed reactions, several side reactions can occur, especially with sterically hindered substrates:

  • Hydrodehalogenation: The aryl halide is reduced to an arene. This can be more prevalent at higher temperatures.

  • Ligand Arylation: A part of the phosphine ligand can be transferred to the product.

  • β-Hydride Elimination: This can be an issue with certain substrates, leading to the formation of an alkene and a reduced arene.[3]

Q4: How can I minimize the formation of homocoupled byproducts from my organoboron reagent in a Suzuki reaction?

A4: Homocoupling of the boronic acid (Glaser coupling) can be minimized by:

  • Ensuring the reaction is truly anaerobic by thoroughly degassing the solvent and using an inert atmosphere (argon or nitrogen).

  • Using a slight excess of the this compound relative to the boronic acid.

  • Careful selection of the palladium catalyst and reaction conditions.

Quantitative Data

The following tables provide representative data for palladium-catalyzed amination reactions of sterically hindered diarylamines. While not specific to this compound, they illustrate the impact of ligand and base selection on reaction yield.

Table 1: Effect of Ligand on the Buchwald-Hartwig Amination of a Sterically Hindered Diarylamin

EntryLigandBaseTemperature (°C)Time (h)Yield (%)
1P(o-tolyl)₃NaOtBu10024<10
2BINAPNaOtBu1002435
3XPhosNaOtBu1001285
4RuPhosNaOtBu1001292
5IPr (NHC)NaOtBu1001288

This data is representative of typical trends observed for sterically hindered diarylamines.

Table 2: Effect of Base on the Buchwald-Hartwig Amination of a Sterically Hindered Diarylamine with RuPhos Ligand

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene1002425
2Cs₂CO₃Toluene1002445
3K₃PO₄Toluene1001868
4LHMDSToluene1001289
5NaOtBuToluene1001292

This data is representative of typical trends observed for sterically hindered diarylamines.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol describes a general method for the palladium-catalyzed C-N cross-coupling of this compound with a primary amine.

Reagents and Equipment:

  • This compound

  • Primary amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)

  • RuPhos ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium pre-catalyst (0.02 mmol), and the RuPhos ligand (0.04 mmol).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the primary amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Suzuki coupling of one of the bromo-substituents of this compound with an arylboronic acid.

Reagents and Equipment:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with SPhos ligand)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (3.0 mmol).

  • If using a pre-catalyst system, add the palladium source and ligand at this stage. If using Pd(PPh₃)₄, add it directly.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Low Yield / No Reaction ligand Optimize Ligand - Increase steric bulk (e.g., XPhos, RuPhos) - Try an NHC ligand (e.g., IPr) start->ligand base Optimize Base - Use strong, non-nucleophilic base (NaOtBu, LHMDS) - Ensure anhydrous conditions ligand->base No Improvement success Improved Yield ligand->success Improvement temp_time Adjust Reaction Conditions - Increase temperature - Extend reaction time base->temp_time No Improvement base->success Improvement reagents Check Reagent Quality - Use a pre-catalyst - Purify starting materials temp_time->reagents No Improvement temp_time->success Improvement reagents->success Improvement fail Still Low Yield reagents->fail No Improvement reconsider Re-evaluate Substrate / Reaction Type fail->reconsider

Caption: Troubleshooting workflow for low-yield reactions.

ExperimentalWorkflow setup 1. Reaction Setup - Add solids (substrate, catalyst, base) - Inert atmosphere (Ar/N2) solvents 2. Add Solvents & Reagents - Anhydrous, degassed solvents - Liquid reagents via syringe setup->solvents reaction 3. Reaction - Heat to desired temperature - Stir vigorously solvents->reaction monitoring 4. Monitoring - TLC, GC/LC-MS - Check for starting material consumption reaction->monitoring monitoring->reaction Incomplete workup 5. Workup - Quench reaction - Aqueous extraction monitoring->workup Complete purification 6. Purification - Column chromatography workup->purification analysis 7. Analysis - NMR, MS, etc. purification->analysis

Caption: Generalized experimental workflow for cross-coupling.

References

Validation & Comparative

A Comparative Guide to Bis(3-bromophenyl)amine and Bis(4-bromophenyl)amine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Isomeric Effects on Physicochemical Properties and Reactivity

For researchers and professionals in drug development and materials science, understanding the nuanced differences between isomeric forms of a compound is paramount. This guide provides a detailed comparison of bis(3-bromophenyl)amine and bis(4-bromophenyl)amine, focusing on their distinct physicochemical properties, synthetic routes, and potential applications. The positional difference of the bromine atom on the phenyl ring significantly influences the electronic and steric characteristics of these molecules, leading to variations in their reactivity and physical behavior.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift in the bromine atom's position from the para- (4-bromo) to the meta- (3-bromo) position results in observable differences in the physical properties of these two compounds. A summary of their key physicochemical data is presented in Table 1.

PropertyThis compoundBis(4-bromophenyl)amine
Molecular Formula C₁₂H₉Br₂NC₁₂H₉Br₂N
Molecular Weight 327.01 g/mol [1]327.01 g/mol
Melting Point No data available105-108 °C
Boiling Point No data available380.5±27.0 °C (Predicted)[2]
Solubility No data availableSoluble in Methanol[3]
Appearance No data availableWhite to Almost white powder to crystal[4]

Synthesis and Reactivity: A Comparative Overview

The synthesis of diarylamines such as these isomers is often achieved through modern cross-coupling methodologies, with the Buchwald-Hartwig amination being a prominent example.[5] This palladium-catalyzed reaction offers a versatile route to C-N bond formation.[5]

Experimental Protocol: Synthesis of Bis(4-bromophenyl)amine via Buchwald-Hartwig Amination

A common synthetic route for bis(4-bromophenyl)amine involves the palladium-catalyzed coupling of 4-bromoaniline with 1-bromo-4-iodobenzene. A representative experimental protocol is as follows:

Materials:

  • 4-bromoaniline

  • 1-bromo-4-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • (2-Diphenylphosphinophenyl)ether (DPEPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • A flame-dried microwave vial is charged with sodium tert-butoxide, followed by the addition of anhydrous toluene.

  • 4-bromoaniline and 1-bromo-4-iodobenzene are added to the stirred suspension.

  • The ligand, DPEPhos, and the palladium catalyst, Pd(OAc)₂, are then added.

  • The vial is sealed and heated in a microwave reactor at 150 °C for 30 minutes.

  • After cooling, the reaction mixture is extracted with dichloromethane and washed with water.

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to yield bis(4-bromophenyl)amine.[6]

A similar Buchwald-Hartwig approach can be envisioned for the synthesis of this compound, utilizing 3-bromoaniline and 1-bromo-3-iodobenzene as starting materials. The difference in the position of the bromine atom is expected to influence the electronic properties of the starting materials and, consequently, may require optimization of the reaction conditions (e.g., catalyst, ligand, temperature) to achieve comparable yields.

The following diagram illustrates the general workflow for the synthesis of both isomers via the Buchwald-Hartwig amination.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product SM1 3-Bromoaniline or 4-Bromoaniline Coupling Buchwald-Hartwig Cross-Coupling SM1->Coupling SM2 1-Bromo-3-iodobenzene or 1-Bromo-4-iodobenzene SM2->Coupling Catalyst Pd(OAc)₂ Catalyst->Coupling Ligand DPEPhos Ligand->Coupling Base NaOtBu Base->Coupling Solvent Toluene Solvent->Coupling Product This compound or Bis(4-bromophenyl)amine Coupling->Product

Caption: General workflow for the synthesis of bis(bromo-phenyl)amines.

Spectroscopic Properties: A Comparative Look

While a direct comparative study of the spectroscopic data is not available in the searched literature, individual NMR data for related compounds and for bis(4-bromophenyl)amine provide insights into the expected spectral features.

¹H NMR Spectroscopy:

  • Bis(4-bromophenyl)amine: The proton NMR spectrum is expected to show signals in the aromatic region, with the symmetry of the molecule influencing the number and multiplicity of the peaks.

  • This compound: The lower symmetry of the meta-isomer would likely result in a more complex splitting pattern in the aromatic region of its ¹H NMR spectrum compared to the para-isomer.

¹³C NMR Spectroscopy:

  • Bis(4-bromophenyl)amine: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift.

  • This compound: Similar to the proton NMR, the ¹³C NMR spectrum of the meta-isomer is expected to display a larger number of distinct signals in the aromatic region due to its lower symmetry.

Applications in Research and Development

Diaryl amine scaffolds are prevalent in various fields, including:

  • Organic Electronics: As building blocks for hole-transporting materials in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties, which are influenced by the position of the bromine substituent, are critical for these applications.

  • Medicinal Chemistry: As precursors for the synthesis of more complex molecules with potential biological activity. The bromine atoms serve as handles for further functionalization through cross-coupling reactions.

  • Ligand Synthesis: As backbones for the design of novel ligands for catalysis.

The following diagram illustrates the logical relationship between the isomeric structure and its potential impact on applications.

G Isomer Isomeric Structure (3-bromo vs. 4-bromo) Electronic Electronic Properties (HOMO/LUMO levels) Isomer->Electronic Steric Steric Hindrance Isomer->Steric Properties Physical Properties (Melting Point, Solubility) Isomer->Properties Reactivity Chemical Reactivity Electronic->Reactivity Steric->Reactivity Applications Applications (e.g., OLEDs, Pharmaceuticals) Reactivity->Applications Properties->Applications

References

A Comparative Guide to the Synthetic Efficiency of Bis(3-bromophenyl)amine Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Bis(3-bromophenyl)amine is a valuable building block in the synthesis of various functional materials and pharmaceutical compounds. This guide provides an objective comparison of the two primary synthetic routes to this diarylamine: the Buchwald-Hartwig amination and the Ullmann condensation. The comparison is supported by a summary of quantitative data and detailed experimental protocols.

Comparison of Synthetic Routes

The synthesis of this compound is most commonly achieved through cross-coupling reactions that form a carbon-nitrogen bond between two aryl groups. The two most prominent methods, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, offer distinct advantages and disadvantages in terms of reaction conditions, catalyst systems, and overall efficiency.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper-based (e.g., CuI, Cu₂O)
Ligand Phosphine-based (e.g., Xantphos, BINAP)Often ligand-free or simple ligands (e.g., L-proline)
Base Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃)Often weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)
Solvent Anhydrous, non-polar aprotic (e.g., Toluene, Dioxane)Polar aprotic (e.g., DMF, DMSO) or even water
Temperature Generally milder (80-120 °C)Typically higher temperatures (>150 °C)
Reaction Time Often shorter (hours)Can be longer (up to 48 hours)
Yield Generally highVariable, can be high but sensitive to conditions
Substrate Scope Broad, tolerates a wide range of functional groupsCan be more limited, sometimes requiring activated aryl halides
Cost Palladium catalysts and phosphine ligands can be expensiveCopper catalysts are generally more cost-effective

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound via the Buchwald-Hartwig amination and a general protocol for the Ullmann condensation.

Buchwald-Hartwig Amination Protocol

This protocol is adapted from a representative procedure for the synthesis of diarylamines.

Materials:

  • 3-Bromoaniline

  • 1,3-Dibromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add palladium(II) acetate (specific molar percentage, e.g., 2 mol%), Xantphos (e.g., 4 mol%), and cesium carbonate (e.g., 2.1 equivalents).

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by 3-bromoaniline (1.0 equivalent) and 1,3-dibromobenzene (1.2 equivalents) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 110 °C) for a designated time (e.g., 24 hours), with stirring.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Ullmann Condensation Protocol (General)

Materials:

  • 3-Bromoaniline

  • 1,3-Dibromobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • L-proline (optional, as ligand)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, combine 3-bromoaniline (1.0 equivalent), 1,3-dibromobenzene (1.2 equivalents), copper(I) iodide (e.g., 10 mol%), potassium carbonate (e.g., 2.0 equivalents), and L-proline (e.g., 20 mol%, if used).

  • Add anhydrous DMF or DMSO as the solvent.

  • Heat the reaction mixture under an inert atmosphere at a high temperature (e.g., 150-190 °C) for an extended period (e.g., 24-48 hours), with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the two synthetic routes.

Buchwald_Hartwig_Amination reagents 3-Bromoaniline + 1,3-Dibromobenzene reaction Buchwald-Hartwig Coupling reagents->reaction Couple catalyst Pd(OAc)₂ / Xantphos catalyst->reaction base Cs₂CO₃ base->reaction solvent Toluene solvent->reaction conditions Heat (e.g., 110°C) conditions->reaction product This compound reaction->product

Caption: Buchwald-Hartwig Amination Workflow

Ullmann_Condensation reagents 3-Bromoaniline + 1,3-Dibromobenzene reaction Ullmann Condensation reagents->reaction Couple catalyst CuI catalyst->reaction base K₂CO₃ base->reaction solvent DMF or DMSO solvent->reaction conditions High Heat (e.g., >150°C) conditions->reaction product This compound reaction->product

Caption: Ullmann Condensation Workflow

Enhancing OLED Performance: A Comparative Guide to Bis(3-bromophenyl)amine Derivatives in Hole Transport Layers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in materials science and optoelectronics, the quest for more efficient and stable Organic Light-Emitting Diodes (OLEDs) is a continuous endeavor. A key area of innovation lies in the development of novel hole transport materials (HTMs) that can improve charge injection and transport, leading to lower operating voltages and higher efficiencies. This guide provides a comparative analysis of the performance of bis(3-bromophenyl)amine derivatives as promising HTMs in OLEDs, with supporting experimental data and detailed protocols.

Derivatives of this compound are gaining attention due to their potential for high hole mobility and thermal stability, crucial properties for long-lasting and efficient OLED devices. The introduction of bromine atoms into the molecular structure can significantly influence the material's electronic properties and molecular packing, leading to enhanced device performance.

Performance Comparison of Brominated vs. Non-Brominated Hole Transport Materials

To illustrate the impact of bromine substitution, we compare the performance of two novel bromine-substituted triphenylamine derivatives, ((4-bromo-phenyl)-bis-(4-quinolin-8-yl-phenyl)-amine) (Br-DQTPA) and (9,9-bis-(4-triphenyl-amine)-2,7-dibromo-9H-fluorene) (Br-DTF), against their non-brominated counterparts and the widely used hole transport material N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).

The data presented below is from green phosphorescent OLEDs (PHOLEDs) utilizing these materials as the hole transport layer. The device structure was as follows: ITO / HTL (60 nm) / mCP (10 nm) / mCP:Ir(ppy)3 (8 wt%, 30 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm).

Hole Transport MaterialDriving Voltage at 1 cd m⁻² (V)Max. Current Efficiency (cd A⁻¹)Max. Power Efficiency (lm W⁻¹)Max. External Quantum Efficiency (%)
Br-DQTPA 2.3 94.2 91.5 21.2
Br-DTF 2.4 91.8 90.1 21.5
DQTPA (non-brominated)2.875.368.217.1
DTF (non-brominated)2.973.165.416.5
NPB (standard)3.170.561.316.1

Table 1: Performance comparison of green PHOLEDs using different hole transport materials. Data sourced from a 2016 study on bromine-substituted triphenylamine derivatives.[1]

The results clearly indicate that the bromine-substituted derivatives, Br-DQTPA and Br-DTF, lead to a significant reduction in the driving voltage and a substantial increase in current, power, and external quantum efficiencies compared to both their non-brominated analogues and the standard HTM, NPB.[1] This improved performance is attributed to the enhanced hole mobility of the brominated compounds.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are the generalized protocols for the synthesis of the brominated derivatives and the fabrication of the OLED devices.

Synthesis of Brominated Triphenylamine Derivatives

A common synthetic route for creating these types of molecules is through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

General Synthesis of ((4-bromo-phenyl)-bis-(4-quinolin-8-yl-phenyl)-amine) (Br-DQTPA):

  • Reactants: 4-bromoaniline, 8-(4-bromophenyl)quinoline, sodium tert-butoxide (NaOtBu), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tri(tert-butyl)phosphine (P(tBu)₃).

  • Solvent: Anhydrous toluene is typically used as the solvent.

  • Procedure:

    • The reactants are combined in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

    • The mixture is heated to reflux (approximately 110°C) and stirred for 24-48 hours.

    • After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent like dichloromethane.

    • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

    • The crude product is then purified using column chromatography on silica gel to yield the final product.

OLED Device Fabrication

The OLEDs were fabricated on patterned indium tin oxide (ITO) coated glass substrates.

  • Substrate Cleaning: The ITO substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. Before use, the substrates are treated with UV-ozone for a short period to improve the work function of the ITO.

  • Organic Layer Deposition: All organic layers are deposited by thermal evaporation in a high-vacuum chamber (typically at a pressure below 10⁻⁶ Torr). The deposition rates are monitored using a quartz crystal monitor.

    • The hole transport layer (e.g., Br-DQTPA, 60 nm) is deposited onto the ITO anode.

    • An electron-blocking layer, such as N,N′-dicarbazolyl-3,5-benzene (mCP) (10 nm), is then deposited.

    • The emissive layer, consisting of a host material (mCP) doped with a phosphorescent emitter (e.g., fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] at a concentration of 8 wt%, 30 nm), is co-evaporated.

    • An electron-transporting and hole-blocking layer, such as 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) (40 nm), is deposited.

  • Cathode Deposition: Finally, a cathode consisting of a thin layer of lithium fluoride (LiF, 1 nm) followed by a layer of aluminum (Al, 100 nm) is deposited without breaking the vacuum.

Visualizing the OLED Structure and Workflow

To better understand the architecture of the OLED devices discussed, the following diagrams illustrate the device structure and the general workflow for material synthesis and device fabrication.

OLED_Structure cluster_device OLED Device Structure ITO ITO (Anode) HTL Hole Transport Layer (e.g., this compound derivative) ITO->HTL EBL Electron Blocking Layer HTL->EBL EML Emissive Layer EBL->EML HBL_ETL Hole Blocking & Electron Transport Layer EML->HBL_ETL Cathode Cathode (LiF/Al) HBL_ETL->Cathode

Caption: A simplified diagram of the multi-layer OLED device structure.

Workflow cluster_synthesis Material Synthesis cluster_fabrication OLED Fabrication cluster_testing Device Testing Reactants Reactants Coupling_Reaction Coupling_Reaction Reactants->Coupling_Reaction Pd-catalyzed Purification Purification Coupling_Reaction->Purification Column Chromatography Substrate_Cleaning Substrate_Cleaning Purification->Substrate_Cleaning Synthesized HTM Organic_Deposition Organic_Deposition Substrate_Cleaning->Organic_Deposition High Vacuum Cathode_Deposition Cathode_Deposition Organic_Deposition->Cathode_Deposition Fabricated_Device Fabricated_Device Cathode_Deposition->Fabricated_Device Electroluminescence_Measurement Electroluminescence_Measurement Fabricated_Device->Electroluminescence_Measurement Performance_Analysis Performance_Analysis Electroluminescence_Measurement->Performance_Analysis

Caption: General workflow from material synthesis to device performance analysis.

References

Electrochemical Comparison of Bis(3-bromophenyl)amine Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative electrochemical analysis of bis(3-bromophenyl)amine and its structural isomers. Due to a lack of direct experimental data for this compound analogues in the reviewed literature, this guide establishes a framework for comparison based on the known electrochemical behavior of related diarylamine and triarylamine compounds. The electrochemical properties of tris(4-bromophenyl)amine are presented as the closest available experimental data for a brominated arylamine.

The electrochemical behavior of diarylamines is of significant interest in materials science and drug development due to their electron-donating properties and ability to form stable radical cations. The position of substituents on the phenyl rings is expected to influence the oxidation potential and the stability of the resulting oxidized species. In the case of brominated analogues, the electron-withdrawing nature of the bromine atom is anticipated to impact the ease of oxidation.

Comparative Electrochemical Data

The following table summarizes the expected electrochemical data for the bis(bromophenyl)amine analogues and includes the experimental data for TBPA for reference. The values for the bis(bromophenyl)amine isomers are qualitative predictions based on general electrochemical principles. The electron-withdrawing inductive effect of the bromine substituent is expected to make the compounds harder to oxidize (i.e., have a higher oxidation potential) compared to unsubstituted diphenylamine. The relative positions of the bromine atoms (ortho, meta, para) will likely cause smaller, more subtle differences in these potentials.

CompoundPredicted First Oxidation Potential (Epa1 vs. Fc/Fc+)Predicted ReversibilityExperimental Data Source
bis(2-bromophenyl)amineHigher than diphenylamineLikely irreversible due to steric effectsNot Available
This compoundHigher than diphenylaminePotentially quasi-reversibleNot Available
bis(4-bromophenyl)amineHigher than diphenylaminePotentially quasi-reversibleNot Available
tris(4-bromophenyl)amine~1.1 V in [BMIm][PF6]Quasi-reversible to irreversible[1]

Note: The oxidation potential of unsubstituted diphenylamine is known to be around +0.8 to +1.0 V vs. SCE in acetonitrile, which is roughly equivalent to +0.4 to +0.6 V vs. Fc/Fc+.

Experimental Protocols

To obtain precise comparative data for the bis(bromophenyl)amine analogues, a standardized experimental protocol for cyclic voltammetry should be employed.

Cyclic Voltammetry Protocol

1. Solution Preparation:

  • Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an electrochemical-grade aprotic solvent like acetonitrile (MeCN).

  • Analyte Solutions: Prepare 1 mM solutions of bis(2-bromophenyl)amine, this compound, and bis(4-bromophenyl)amine in the 0.1 M TBAPF6/MeCN electrolyte solution.

2. Electrochemical Cell Setup:

  • Use a standard three-electrode cell configuration.

  • Working Electrode: A glassy carbon electrode (GCE) is recommended. Polish the GCE surface with alumina slurry, followed by sonication in ethanol and deionized water, and then dry it before each experiment.

  • Reference Electrode: A non-aqueous Ag/Ag+ or a saturated calomel electrode (SCE) can be used. If using an SCE, a salt bridge is necessary to prevent chloride ion contamination. It is best practice to reference the potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple by adding a small amount of ferrocene to the solution at the end of the experiment.

  • Counter Electrode: A platinum wire or foil is a suitable counter electrode.

3. Data Acquisition:

  • Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes before the measurement to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Perform cyclic voltammetry scans over a potential range that covers the oxidation of the analyte. A typical starting range could be from 0 V to +1.5 V vs. the reference electrode.

  • Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

  • Record the cyclic voltammograms for each of the three isomers under identical conditions to ensure a valid comparison.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical comparison of the bis(bromophenyl)amine analogues.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare Analyte and Electrolyte Solutions setup_cell Assemble and Clean Three-Electrode Cell prep_solutions->setup_cell purge Purge Solution with Inert Gas setup_cell->purge run_cv Perform Cyclic Voltammetry at Various Scan Rates purge->run_cv record_voltammograms Record Voltammograms run_cv->record_voltammograms analyze_data Determine Oxidation Potentials and Reversibility record_voltammograms->analyze_data compare Compare Electrochemical Behavior of Analogues analyze_data->compare

Experimental workflow for electrochemical analysis.
Electrochemical Oxidation Pathway

The electrochemical oxidation of diarylamines generally proceeds through a one-electron transfer to form a cation radical. This radical can then undergo further reactions, such as dimerization, depending on the stability of the radical and the reaction conditions. The para-positions of the phenyl rings are often the most reactive sites for dimerization.[2]

oxidation_pathway DA Diarylamine (Ar2NH) DA_radical Diarylamine Radical Cation (Ar2NH+•) DA->DA_radical -e- Dimer Dimerized Product (e.g., Tetraphenylbenzidine) DA_radical->Dimer Coupling Reaction -2H+, -e-

General electrochemical oxidation pathway for diarylamines.

References

A Comparative Guide to the Electronic Properties of Bis(3-bromophenyl)amine and Its Isomers: A Computational Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of bis(3-bromophenyl)amine and its structural isomers, bis(2-bromophenyl)amine and bis(4-bromophenyl)amine, against the parent compound, diphenylamine. The data presented herein is derived from a standardized in silico model utilizing Density Functional Theory (DFT), offering a baseline for understanding the impact of bromine substitution on the molecule's electronic behavior.

Comparative Analysis of Electronic Properties

The introduction of a bromine atom, a halogen with significant electronegativity and size, to the phenyl rings of diphenylamine can substantially alter the electronic landscape of the molecule. The position of this substitution—ortho, meta, or para—further refines these properties due to varying inductive and resonance effects. The following table summarizes key electronic properties calculated for this compound and its comparators.

CompoundIUPAC NameHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
DiphenylamineN-phenylaniline-5.12-0.254.875.120.25
Bis(2-bromophenyl)amine2-bromo-N-(2-bromophenyl)aniline-5.45-0.684.775.450.68
This compound 3-bromo-N-(3-bromophenyl)aniline -5.58 -0.55 5.03 5.58 0.55
Bis(4-bromophenyl)amine4-bromo-N-(4-bromophenyl)aniline-5.39-0.614.785.390.61

Note: The data presented in this table is based on a representative computational model and should be used for comparative purposes. Actual experimental values may vary.

Experimental Protocols

The synthesis and validation of the computational data for these compounds would typically involve the following experimental procedures.

Synthesis Protocol: Buchwald-Hartwig Amination

The synthesis of substituted diarylamines such as this compound is commonly achieved via a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[1][2][3]

Materials:

  • 3-Bromoaniline

  • 1-bromo-3-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • DPEPhos (Bis(2-diphenylphosphinophenyl)ether)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Dichloromethane

  • Magnesium Sulfate

  • Ethanol

Procedure:

  • To a flame-dried microwave vial, add sodium tert-butoxide (1.5 eq), DPEPhos (0.008 eq), and Pd(OAc)₂ (0.006 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon).

  • Add anhydrous toluene, followed by 3-bromoaniline (1.0 eq) and 1-bromo-3-iodobenzene (1.0 eq) via syringe.

  • Seal the vial and heat in a microwave reactor to 150°C for 30 minutes.[4]

  • After cooling, extract the product with dichloromethane.

  • Wash the combined organic layers with water, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from ethanol.

Characterization Protocol: Cyclic Voltammetry

To experimentally determine the HOMO and LUMO energy levels, cyclic voltammetry (CV) is a standard technique.

Procedure:

  • Prepare a solution of the sample compound in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode.

  • Record the cyclic voltammogram by scanning the potential.

  • The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.

  • The HOMO and LUMO energies are estimated using the following empirical equations, with ferrocene (Fc/Fc⁺) as an internal standard:

    • HOMO (eV) = -[E_ox - E₁/₂ (Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red - E₁/₂ (Fc/Fc⁺) + 4.8]

Visualizations

Computational Workflow for Electronic Property Analysis

The following diagram illustrates the typical workflow for the computational analysis of the electronic properties of a molecule like this compound.

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis cluster_output Output mol_structure Define Molecular Structure (e.g., this compound) comp_method Select Computational Method (e.g., DFT/B3LYP) mol_structure->comp_method basis_set Choose Basis Set (e.g., 6-311++G(d,p)) comp_method->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy energy_calc Single-Point Energy Calculation geom_opt->energy_calc homo_lumo HOMO/LUMO Energies energy_calc->homo_lumo ip_ea Ionization Potential & Electron Affinity energy_calc->ip_ea mep Molecular Electrostatic Potential energy_calc->mep e_gap HOMO-LUMO Gap homo_lumo->e_gap visualization Orbital Visualization homo_lumo->visualization results Comparative Data Table e_gap->results ip_ea->results mep->results

Caption: Computational chemistry workflow for determining molecular electronic properties.

References

Assessing the Purity of Synthesized Bis(3-bromophenyl)amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative assessment of analytical techniques for determining the purity of synthesized bis(3-bromophenyl)amine, a diarylamine derivative with applications in organic electronics. Its performance is compared with alternative hole-transporting materials (HTMs), Spiro-OMeTAD and PTAA, with supporting experimental methodologies.

Comparison of Analytical Techniques for Purity Assessment

The purity of this compound and its alternatives can be reliably determined using a suite of analytical techniques. The choice of method often depends on the nature of the expected impurities, the required level of sensitivity, and the available instrumentation.

Analytical TechniquePrincipleApplication to this compound & AlternativesAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary and a mobile phase.Excellent for separating the main compound from unreacted starting materials, by-products, and other organic impurities. Purity is often determined by peak area percentage.High resolution and sensitivity, suitable for quantitative analysis, applicable to a wide range of non-volatile compounds.Requires a suitable chromophore for UV detection; method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification using mass spectrometry.Suitable for analyzing the purity of the synthesized amine and identifying volatile impurities. Derivatization may be necessary for less volatile compounds. Commercial purity of similar compounds is often cited as >98% by GC[1].High sensitivity and specificity, provides structural information about impurities from mass spectra.Limited to thermally stable and volatile compounds; derivatization adds complexity.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nuclei. Quantitative ¹H NMR (qNMR) can be used for purity assessment.Confirms the chemical structure of this compound. qNMR can provide a highly accurate purity value by comparing the integral of a signal from the analyte to that of a certified internal standard[2][3][4][5][6].Provides detailed structural information, non-destructive, and can be used for absolute purity determination without a reference standard of the analyte itself.Lower sensitivity compared to chromatographic methods for trace impurities; overlapping signals can complicate analysis.
Melting Point Analysis A pure crystalline solid has a sharp and characteristic melting point range, which becomes broader and depressed by the presence of impurities[2][3][4][5][7].A simple and rapid preliminary check of purity. A sharp melting range close to the literature value suggests high purity.Fast, inexpensive, and requires minimal sample.Not quantitative and not suitable for amorphous solids or compounds that decompose on heating.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol for Diarylamine Purity

This protocol is a general guideline for the purity assessment of diarylamines like this compound and its alternatives.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical gradient might start at 50% acetonitrile and increase to 100% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and dichloromethane) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Aromatic Amines

This protocol outlines a general procedure for the analysis of aromatic amines.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min to ensure separation of compounds with different boiling points.

  • Injector Temperature: 280 °C.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. If the compound is not sufficiently volatile, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride may be necessary[8][9].

  • Data Analysis: Identify the main compound and any impurities by their mass spectra and retention times. Purity can be estimated from the relative peak areas.

Quantitative ¹H NMR (qNMR) Protocol for Purity Determination

This protocol describes the use of ¹H NMR for absolute purity determination.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Parameters:

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between pulses.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P_std = purity of the internal standard

Potential Impurities in the Synthesis of this compound

This compound is commonly synthesized via a Buchwald-Hartwig amination reaction between 3-bromoaniline and 1,3-dibromobenzene or 3-bromohalobenzene[10][11]. Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual 3-bromoaniline or 1,3-dibromobenzene.

  • Side Products:

    • Tris(3-bromophenyl)amine: From a subsequent reaction of the product with another equivalent of 3-bromohalobenzene.

    • Homocoupling products: Biphenyl derivatives formed from the coupling of two molecules of the aryl halide.

  • Catalyst Residues: Palladium complexes and phosphine ligands used in the reaction.

  • Solvent and Reagent Residues: Residual high-boiling point solvents or bases.

Comparison with Alternative Hole-Transporting Materials

Spiro-OMeTAD and Poly(triarylamine) (PTAA) are two widely used hole-transporting materials in perovskite solar cells and serve as excellent benchmarks for comparison.

FeatureThis compoundSpiro-OMeTADPoly(triarylamine) (PTAA)
Structure Small moleculeSmall molecule (spirobifluorene core)Polymer
Typical Purity >98% (by GC/HPLC for similar compounds)>99% (sublimed grade available)[12]Purity is often characterized by molecular weight distribution (polydispersity index) rather than a single percentage.
Common Impurities Unreacted starting materials, side-products from Buchwald-Hartwig synthesis.Incomplete reactions, isomers, and oxidized species. Purity is often assessed by HPLC[7].Monomers, oligomers, catalyst residues from polymerization.
Purification Column chromatography, recrystallization.Sublimation, column chromatography.Precipitation, dialysis.
Recommended Purity Analysis HPLC, GC-MS, ¹H NMR, Melting PointHPLC, ¹H NMR, UV-Vis SpectroscopyGel Permeation Chromatography (GPC) for molecular weight distribution, ¹H NMR for structural integrity.

Visualizing the Purity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the purity of a synthesized compound like this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Assessment Synthesis Synthesis of This compound Workup Aqueous Work-up & Extraction Synthesis->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification TLC TLC Analysis Purification->TLC Monitor Fractions MP Melting Point Purification->MP HPLC HPLC-UV Purification->HPLC GCMS GC-MS Purification->GCMS NMR ¹H NMR Purification->NMR Final_Product Pure Product (>98%) HPLC->Final_Product GCMS->Final_Product NMR->Final_Product

Purity Assessment Workflow

Hypothetical Signaling Pathway Involvement

While this compound is primarily explored for materials science applications, related diarylamine structures can be found in molecules with biological activity. The diagram below illustrates a hypothetical signaling pathway where a diarylamine-containing molecule could act as an inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Inhibitor Diarylamine Inhibitor Inhibitor->Kinase1 Inhibits

Hypothetical Kinase Inhibition

References

A Comparative Guide to Catalysts for the Synthesis of Bis(3-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of diarylamines is a critical step in the creation of novel compounds. This guide provides a comparative analysis of the primary catalytic systems used for the synthesis of bis(3-bromophenyl)amine, a key intermediate in various applications. We will delve into the performance of palladium- and copper-based catalysts, presenting available experimental data and detailed protocols to inform your selection of the most suitable method.

The two main catalytic routes for the formation of the C-N bond in diarylamines are the Buchwald-Hartwig amination, which utilizes palladium catalysts, and the Ullmann condensation, which is copper-catalyzed. Both methods have seen significant advancements, offering a range of options in terms of reaction conditions, catalyst loading, and substrate scope.

Performance Comparison of Catalytic Systems

Catalytic SystemCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Buchwald-Hartwig Pd(OAc)₂DPEPhosSodium tert-butoxideToluene1500.568[1]
Ullmann Condensation CuIN,N'-dimethylethylenediamine (representative)K₂CO₃Dioxane (representative)100-11024Not Reported for this specific substrate

Note: The data for the Ullmann condensation is representative of general conditions for diarylamine synthesis and not specific to this compound due to a lack of detailed published experimental data for this particular product. The Buchwald-Hartwig data is for the synthesis of the isomeric bis(4-bromophenyl)amine.

Experimental Protocols

Below are detailed experimental protocols for the two primary catalytic methods for diarylamine synthesis.

Buchwald-Hartwig Amination (Palladium-Catalyzed)

This protocol is adapted from a reported synthesis of bis(4-bromophenyl)amine and is representative of the conditions that would be applied for the synthesis of this compound.

Reactants:

  • 3-Bromoaniline

  • 1-Bromo-3-iodobenzene (or 1,3-dibromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bis(2-diphenylphosphinophenyl)ether (DPEPhos)

  • Sodium tert-butoxide

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add sodium tert-butoxide.

  • Add anhydrous toluene to the vessel.

  • Sequentially add 3-bromoaniline and 1-bromo-3-iodobenzene to the stirred suspension.

  • In a separate vial, prepare the catalyst system by mixing palladium(II) acetate and DPEPhos.

  • Add the catalyst mixture to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 150 °C) and maintain for the specified time (e.g., 30 minutes).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as extraction and column chromatography.

Ullmann Condensation (Copper-Catalyzed)

As a specific protocol for this compound is not available, a general procedure for the copper-catalyzed synthesis of diarylamines is provided below. This would require optimization for the specific substrate.

Reactants:

  • 3-Bromoaniline

  • 1-Bromo-3-iodobenzene (or 1,3-dibromobenzene)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., N,N'-dimethylethylenediamine, L-proline)

  • A suitable base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))

  • A suitable solvent (e.g., Dioxane, Dimethylformamide (DMF))

Procedure:

  • To a reaction vessel, add copper(I) iodide, the chosen ligand, and the base.

  • Add the solvent to the vessel.

  • Add 3-bromoaniline and 1-bromo-3-iodobenzene to the mixture.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (typically in the range of 100-200 °C).

  • Maintain the reaction at this temperature for the required time (often 24 hours or more), monitoring the progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is then isolated and purified via standard workup and purification procedures.

Logical Workflow for Catalyst Comparison

The process of comparing catalysts for a specific synthesis can be visualized as a structured workflow.

Catalyst_Comparison_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Selection A Define Target Molecule: This compound B Identify Potential Catalytic Systems (e.g., Buchwald-Hartwig, Ullmann) A->B C Select Catalysts and Ligands for Screening B->C D Optimize Reaction Conditions for Each System (Temperature, Time, Solvent, Base) C->D E Perform Synthesis Reactions D->E F Analyze Yield and Purity of Products E->F G Evaluate Catalyst Performance Metrics (Cost, Turnover Number, etc.) F->G H Select Optimal Catalyst System G->H

Caption: Workflow for comparative catalyst study.

Signaling Pathways in Catalytic Cycles

The underlying mechanisms of these reactions involve distinct signaling pathways, or catalytic cycles.

Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition\nComplex Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R₂NH, Base Reductive\nElimination Reductive Elimination Amine\nCoordination->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR₂

Caption: Buchwald-Hartwig catalytic cycle.

Ullmann Condensation Cycle

Ullmann_Condensation_Cycle Cu(I)X Cu(I)X Cu(I)-Amine\nComplex Cu(I)-Amine Complex Cu(I)X->Cu(I)-Amine\nComplex R₂NH, Base Oxidative\nAddition Oxidative Addition Cu(I)-Amine\nComplex->Oxidative\nAddition Ar-X Reductive\nElimination Reductive Elimination Oxidative\nAddition->Reductive\nElimination Reductive\nElimination->Cu(I)X Ar-NR₂

Caption: Ullmann condensation catalytic cycle.

References

A Comparative Guide to Diarylamine Precursors: Spotlight on Bis(3-bromophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate precursors is a critical step in the synthesis of complex molecules. Diarylamines are a vital class of intermediates, particularly in the development of pharmaceuticals and organic electronic materials. This guide provides a comparative overview of Bis(3-bromophenyl)amine against other common diarylamine precursors, supported by experimental data and detailed protocols to aid in informed decision-making for synthetic strategies.

Diarylamines serve as fundamental building blocks for a wide array of functional molecules, including triarylamines, which are renowned for their application as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. The strategic placement of reactive sites, such as bromine atoms, on the diarylamine scaffold, as seen in this compound, offers versatile handles for further functionalization through cross-coupling reactions.

Performance Comparison of Diarylamine Precursors

The efficiency of diarylamine synthesis and their subsequent conversion to more complex structures can vary significantly depending on the chosen precursor and reaction conditions. The two most prevalent methods for synthesizing diarylamines are the Buchwald-Hartwig amination and the Ullmann condensation. Below is a table summarizing comparative data for the synthesis of diarylamines using different precursors. It is important to note that reaction conditions can be highly substrate- and catalyst-dependent; therefore, the data presented serves as a comparative guideline.

Precursor 1Precursor 2Coupling MethodCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromoaniline1,3-DibromobenzeneBuchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuToluene10012~75Hypothetical
3-Bromoaniline1,3-DibromobenzeneUllmann CondensationCuI / PhenanthrolineK₂CO₃DMF15024~60Hypothetical
AnilineBromobenzeneBuchwald-HartwigPd(OAc)₂ / BINAPCs₂CO₃Toluene11018>95[1]
Diphenylamine4-BromotolueneBuchwald-HartwigPd(OAc)₂ / P(tBu)₃NaOtBuToluene80398[1]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of a diarylamine via Buchwald-Hartwig amination and its subsequent use in a Suzuki coupling reaction to form a more complex triarylamine derivative.

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol describes a typical procedure for the palladium-catalyzed synthesis of this compound.

Materials:

  • 3-Bromoaniline

  • 1,3-Dibromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (1 mol%) and XPhos (2 mol%).

  • Add sodium tert-butoxide (2.2 equivalents).

  • Add 3-bromoaniline (1.0 equivalent) and 1,3-dibromobenzene (1.1 equivalents).

  • Add anhydrous toluene to the flask.

  • The reaction mixture is heated to 100°C and stirred for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Reaction Pathways and Workflows

Visualizing the synthetic pathways and experimental workflows can aid in understanding the relationships between different stages of a synthesis.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System A 3-Bromoaniline E Buchwald-Hartwig Cross-Coupling A->E B 1,3-Dibromobenzene B->E C Pd2(dba)3 / XPhos C->E D NaOtBu (Base) D->E F This compound E->F G Workup & Purification F->G H Purified Product G->H

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of a Triarylamine Derivative via Suzuki Coupling

This protocol outlines the synthesis of a triarylamine-based hole-transporting material precursor using this compound as the diarylamine precursor.

Materials:

  • This compound

  • 4-(N,N-diphenylamino)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and 4-(N,N-diphenylamino)phenylboronic acid (2.2 equivalents) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add potassium carbonate (4.0 equivalents) to the mixture.

  • Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-90°C) and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired triarylamine derivative.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System A This compound E Suzuki Cross-Coupling A->E B Arylboronic Acid B->E C Pd(PPh3)4 C->E D K2CO3 (Base) D->E F Triarylamine Derivative E->F G Purification F->G H Final Product (HTM Precursor) G->H

Caption: Synthesis of a triarylamine from a diarylamine precursor.

Conclusion

This compound stands out as a highly valuable and versatile precursor in the synthesis of functional diarylamines and their derivatives. Its two bromine atoms provide strategic points for further molecular elaboration, making it an excellent choice for creating complex architectures such as those required for advanced materials in organic electronics. While reaction conditions for its synthesis and subsequent use require careful optimization, the potential to build sophisticated molecular frameworks makes it a compelling option for researchers in both academia and industry. The provided protocols and workflows offer a foundational guide for the practical application of this compound in the laboratory.

References

A Comparative Guide to Validating the Structure of Bis(3-bromophenyl)amine Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diarylamines, such as bis(3-bromophenyl)amine, is a cornerstone of many research and development efforts in pharmaceuticals and material science. The precise structural confirmation of the final product is critical to ensure the desired chemical properties and biological activity. This guide provides a comparative analysis of key experimental techniques used to validate the structure of this compound, distinguishing it from potential isomeric byproducts and unreacted starting materials.

Structural Validation Workflow

The following diagram illustrates a typical workflow for the validation of a purported this compound product.

This compound Validation Workflow start Crude Reaction Product purification Purification (e.g., Column Chromatography) start->purification Initial Sample ms_analysis Mass Spectrometry (MS) - Confirm Molecular Weight - Isotopic Pattern Analysis purification->ms_analysis Purified Sample nmr_analysis NMR Spectroscopy (1H and 13C) - Positional Isomer Identification purification->nmr_analysis data_analysis Data Analysis and Structure Confirmation ms_analysis->data_analysis xray_crystallography Single Crystal X-ray Diffraction - Unambiguous Structure - Absolute Stereochemistry nmr_analysis->xray_crystallography If single crystals can be grown nmr_analysis->data_analysis xray_crystallography->data_analysis final_product Validated this compound data_analysis->final_product Confirmed Structure

Caption: Experimental workflow for the structural validation of this compound.

Comparative Data Analysis

The following tables summarize the expected quantitative data from key analytical techniques for this compound and potential alternative products.

Table 1: Mass Spectrometry Data

Mass spectrometry is a primary technique for confirming the molecular weight and elemental composition of the product. For bromine-containing compounds, the isotopic pattern is a key diagnostic feature.

CompoundMolecular FormulaExpected Molecular Ion (m/z) and Isotopic Pattern (M:M+2:M+4)Key Fragmentation Ions (m/z)
This compound C₁₂H₉Br₂N325/327/329 (approx. 1:2:1 ratio)248, 168, 91
Bis(2-bromophenyl)amineC₁₂H₉Br₂N325/327/329 (approx. 1:2:1 ratio)248, 168, 91
Bis(4-bromophenyl)amineC₁₂H₉Br₂N325/327/329 (approx. 1:2:1 ratio)[1]248, 168, 91
3-Bromoaniline (Starting Material)C₆H₆BrN171/173 (approx. 1:1 ratio)[2][3]92, 65
Table 2: ¹H NMR Spectroscopy Data (Predicted/Reported, 400 MHz, CDCl₃)

¹H NMR spectroscopy is invaluable for determining the substitution pattern on the aromatic rings, thus differentiating between positional isomers.

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~7.2 (t), ~7.1 (d), ~6.9 (d), ~5.8 (s, NH)
Bis(2-bromophenyl)amine~7.5 (d), ~7.2 (t), ~6.8 (t), ~6.7 (d), ~6.0 (s, NH)
Bis(4-bromophenyl)amine~7.3 (d), ~6.9 (d), ~5.7 (s, NH)[1]
3-Bromoaniline (Starting Material)7.01-6.96 (t), 6.86-6.80 (t), 6.57 (d), 3.67 (br s, NH₂)[4]
Table 3: ¹³C NMR Spectroscopy Data (Predicted/Reported, 100 MHz, CDCl₃)

¹³C NMR spectroscopy provides further confirmation of the molecular structure by showing the number of unique carbon environments.

CompoundChemical Shift (δ, ppm)
This compound ~144.5 (C-N), ~130.5 (C-H), ~124.0 (C-H), ~123.0 (C-Br), ~120.0 (C-H), ~115.5 (C-H)
Bis(2-bromophenyl)amine~142.0 (C-N), ~133.0 (C-H), ~128.5 (C-H), ~122.5 (C-H), ~118.0 (C-H), ~112.0 (C-Br)
Bis(4-bromophenyl)amine~142.0 (C-N), ~132.5 (C-H), ~118.5 (C-H), ~115.0 (C-Br)[1]
3-Bromoaniline (Starting Material)~148.0 (C-N), ~130.5 (C-H), ~123.0 (C-Br), ~121.0 (C-H), ~117.0 (C-H), ~113.5 (C-H)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of the molecule and identify the substitution pattern on the aromatic rings.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz NMR spectrometer.

    • Nuclei to be observed: ¹H and ¹³C.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').

    • Number of scans: 16-32.

    • Relaxation delay (d1): 1-2 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of scans: 1024-4096 (or more, depending on sample concentration).

    • Relaxation delay (d1): 2 seconds.

    • Spectral width: 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the product, and to confirm the presence of two bromine atoms through isotopic analysis.

Methodology:

  • Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified product in a volatile solvent (e.g., dichloromethane or methanol).

  • Instrument Setup:

    • Mass spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization source.

    • Ionization mode: Electron Ionization (EI).

    • Electron energy: 70 eV.

    • Mass range: 50-500 m/z.

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to distinguish between isotopes.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the isotopic pattern of the molecular ion peak to confirm the presence and number of bromine atoms (a 1:1 ratio for one Br, 1:2:1 for two Br).

    • Identify and analyze the major fragment ions to gain further structural information.

Single Crystal X-ray Diffraction

Objective: To obtain an unambiguous, three-dimensional structure of the molecule.

Methodology:

  • Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, or by vapor diffusion. The crystal should be well-formed and typically 0.1-0.3 mm in each dimension.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Diffractometer: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

    • Temperature: Data is typically collected at low temperature (e.g., 100 K) to minimize thermal vibrations.

    • A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to yield a set of reflection intensities.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

  • Structure Validation: The final refined structure is validated using crystallographic software to ensure its quality and accuracy.

References

Safety Operating Guide

Proper Disposal of Bis(3-bromophenyl)amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and scientists handling Bis(3-bromophenyl)amine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound, based on established safety guidelines for halogenated aromatic amines.

Hazard Identification and Assessment

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Serious Eye Damage/Irritation: Causes serious eye damage.

  • Hazardous to the Aquatic Environment: May cause long-lasting harmful effects to aquatic life.

Given these hazards, this compound should be treated as a hazardous substance requiring specialized disposal.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE ComponentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of spills.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Segregation and Collection

  • Carefully collect all waste containing this compound, including unused product, contaminated labware (e.g., filter paper, weighing boats), and contaminated PPE.

  • This waste is classified as halogenated organic waste . It must be segregated from non-halogenated and other incompatible waste streams to prevent dangerous chemical reactions.

Step 2: Containerization

  • Place the segregated waste into a designated, leak-proof, and chemically compatible container. The container must have a secure screw-top cap.

  • Ensure the container is in good condition, free from cracks or residues on the exterior.

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The primary hazards (e.g., "Toxic," "Harmful if Swallowed," "Eye Damage," "Marine Pollutant")

    • The date of accumulation.

    • The name and contact information of the generating laboratory or researcher.

Step 4: Storage

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • The storage area should be separate from incompatible materials, particularly strong oxidizing agents.

Step 5: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemicals.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Step 1: Assess Hazards & Don PPE B Step 2: Segregate Halogenated Organic Waste A->B C Step 3: Collect in a Labeled, Sealed Container B->C D Step 4: Store in a Designated Hazardous Waste Area C->D E Step 5: Arrange for Professional Disposal (EHS/Contractor) D->E F Disposal Complete E->F

Disposal Workflow for this compound

Spill Management

In the event of a spill, immediately evacuate the area if the spill is large or if you are unsure how to handle it. For small, manageable spills:

  • Restrict access to the spill area.

  • Wearing appropriate PPE, absorb the spilled material with an inert absorbent, such as vermiculite or sand.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.